4-Oxononanoic acid

Catalog No.
S702770
CAS No.
6064-52-4
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxononanoic acid

CAS Number

6064-52-4

Product Name

4-Oxononanoic acid

IUPAC Name

4-oxononanoic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

PRDIIROHTWNJDB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCCC(=O)CCC(=O)O

The exact mass of the compound 4-Oxononanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Oxononanoic acid spectroscopic characteristics NMR

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Oxononanoic Acid

The table below summarizes the core identifying information for this compound.

Property Description
Common Name This compound (also known as 3-caproyl propionic acid) [1]
Chemical Formula C₉H₁₆O₃ [1]
Average Mass 172.2240 Da [1]
Monoisotopic Mass 172.10994 Da [1]
IUPAC Name This compound [1]
SMILES CCCCCC(=O)CCC(O)=O [1]
InChI Key PRDIIROHTWNJDB-UHFFFAOYSA-N [1]
Classification Medium-chain keto acid [1]
Physical Properties Very hydrophobic, practically insoluble in water, and relatively neutral [1]

NMR Spectroscopic Data

Predicted NMR Chemical Shifts

Since experimental chemical shifts were not found in the searched literature, the following table contains predicted values for this compound, calculated for a water solvent (H₂O) [1]. These are useful for preliminary identification but should be verified with an authentic standard.

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹³C NMR Information missing (carbon positions not specified in search results) Predicted values for various field strengths (25-226 MHz) are available [1].
¹H NMR Information missing (proton positions not specified in search results) Predicted values for various field strengths (100-900 MHz) are available [1].

Experimental Protocols for NMR Analysis

For conclusive identification and characterization of this compound, advanced 1D and 2D NMR experiments are essential. Below are standard protocols for key techniques.

Sample Preparation
  • Solvent: Use a deuterated solvent (e.g., CDCl₃ or D₂O). The choice depends on the compound's solubility [2].
  • Concentration: A typical concentration range for a 5 mm NMR tube is 2-20 mg dissolved in 0.6-0.7 mL of deuterated solvent.
  • Reference: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm), or use the residual protonated solvent peak.
1D ¹H NMR Experiment

This is the fundamental experiment for proton analysis.

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg on Bruker spectrometers).
  • Parameters: Set the pulse width to a 30-degree flip angle for quantitative analysis. The spectral width should be at least 12-15 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Processing: Apply an exponential window function (line broadening of 0.3-1.0 Hz) before Fourier Transform. Manually phase the spectrum and calibrate the reference peak.
Total Correlation Spectroscopy (TOCSY)

A TOCSY experiment identifies all protons within a coupled spin system, making it ideal for identifying the interconnected alkyl chain in this compound [3].

  • Purpose: To identify all protons that are part of the same coupled network, even if they are not directly coupled [3].
  • Pulse Sequence: Utilize a homonuclear 2D sequence with an isotropic mixing period, such as mlevphpr.2 (MLEV-17 based TOCSY) on Bruker spectrometers [3].
  • Key Parameters:
    • Mixing Time: A spin-lock period of 60-120 ms is typical. Longer times transfer magnetization across more bonds but can lose signal due to relaxation [3].
    • Spin-Lock: Implemented using composite pulse sequences like DIPSI or MLEV-17 to suppress chemical shift evolution during mixing [3].

The following diagram illustrates the through-bond connectivity information provided by a TOCSY experiment compared to a basic COSY experiment.

G COSY COSY Spectrum A A COSY->A sees B B COSY->B sees C C COSY->C sees TOCSY TOCSY Spectrum TOCSY->A sees all TOCSY->B sees all TOCSY->C sees all D D TOCSY->D sees all B->C sees C->D sees

>TOCSY reveals couplings across an entire spin system, unlike COSY which only shows direct neighbors.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment provides information about protons that are close in space (through-space coupling), which is critical for confirming stereochemistry and molecular conformation [4].

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), useful for confirming molecular conformation and substituent effects [4].
  • Pulse Sequence: Standard noesyphpr pulse sequence for small molecules. For larger molecules or viscous solutions, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferable [4].
  • Key Parameters:
    • Mixing Time (tₘ): Should be set between half T1 and T1 (typically 300-800 ms for small molecules) to achieve good sensitivity. Short mixing times are required for quantitative distance measurements [4].

Biological Context and Significance

Understanding the biological role of this compound can provide context for its analysis.

  • Natural Occurrence: It has been identified in the tobacco plant, Nicotiana tabacum [1].
  • Role as a Precursor: Research has confirmed that this compound is a direct precursor to γ-nonalactone, a compound responsible for coconut and sweet aromas in wines. During fermentation, the ketone group is reduced to an alcohol, leading to lactonization [5].
  • Connection to Lipid Peroxidation: this compound is structurally related to 9-Oxononanoic acid, which is a known product of linoleic acid autoxidation [6]. Furthermore, a highly reactive derivative, 4-Oxo-2-nonenal (ONE), is a peroxidation product of omega-6 fatty acids. ONE can modify proteins to form adducts like Nϵ-(4-oxononanoyl)lysine (ONL), which are implicated in atherosclerosis and inflammation [7].

The following diagram illustrates the role of this compound in the formation of γ-nonalactone.

G LinoleicAcid Linoleic Acid (Putative Ultimate Precursor) Lipoxygenation Lipoxygenation (Partial Pathway) LinoleicAcid->Lipoxygenation FourOxo This compound Lipoxygenation->FourOxo via this compound Reduction Ketone Reduction FourOxo->Reduction FourHydroxy 4-Hydroxynonanoic Acid Reduction->FourHydroxy Lactonization Acid-Catalyzed Lactonization FourHydroxy->Lactonization GammaNonalactone γ-Nonalactone (Aroma Compound) Lactonization->GammaNonalactone

>Proposed biosynthetic pathway from linoleic acid to the aroma compound γ-nonalactone.

Key Takeaways for Researchers

  • Data Gap: Be aware that public resources lack experimental NMR values for this compound. The predicted spectra are a starting point, but you must generate and interpret your own experimental data for confirmation [1].
  • Multi-Technique Approach: Relying on 1D ¹H NMR alone is insufficient. Use a combination of ¹³C NMR, TOCSY, and NOESY to fully assign the structure and confirm its identity.
  • Biological Relevance: This compound is not just a simple acid; it sits at the intersection of flavor chemistry and the pathology of oxidative stress, making it a target for analysis in both food science and biomedical research [5] [7].

References

Chemical & Physical Properties of 4-Oxononanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
CAS Number 6064-52-4 [1] [2] [3]
Molecular Formula C₉H₁₆O₃ [1] [2] [3]
Molecular Weight 172.22 g/mol [1] [2] [3]
Density 1.02 g/cm³ [1] or 1.0±0.1 g/cm³ [3]
Boiling Point 298.2 °C at 760 mmHg [1] [3]
Flash Point 148.4 °C [1] [3]
Canonical SMILES CCCCCC(=O)CCC(=O)O [1]

Solubility Predictions & Experimental Guidance

While direct solubility data is unavailable, we can infer its behavior and outline experimental approaches:

  • Structural Basis for Solubility Prediction: The molecular structure features a polar carboxylic acid head and a ketone group, connected to a non-polar hydrocarbon chain [1]. This amphiphilic nature suggests:
    • Good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., ethyl acetate, acetone).
    • Limited solubility in non-polar solvents like hexane.
  • Analogy to Levulinic Acid: As a higher homologue, 4-Oxononanoic acid may share similar solvent affinity with levulinic acid (4-oxopentanoic acid), which is noted to be soluble in water and polar organic solvents [4]. The longer carbon chain of this compound will make it less soluble in water but more soluble in less polar organic solvents.

Recommended Experimental Protocol for Solubility Determination

Given the lack of direct data, you may need to determine solubility experimentally. Here is a standard protocol for quantitative solubility measurement:

G A 1. Preparation B 2. Equilibrium A->B A1 Prepare a saturated solution by adding excess solute to the solvent of interest. C 3. Analysis B->C B1 Allow the mixture to settle and reach solid-liquid equilibrium. D 4. Calculation C->D C1 Carefully withdraw a sample of the clear supernatant. D1 Calculate solubility from concentration data, reporting in mg/mL or mol/L. A2 Agitate the mixture in a constant temperature water bath for 24 hours. B2 Maintain a constant temperature throughout the process. C2 Use a technique like HPLC or GC-MS for quantitative analysis.

Flowchart of the experimental protocol for determining solubility.

  • Preparation: Weigh an excess amount of this compound (ensure high purity, such as AldrichCPR grade [5]) into a sealed vial containing a specific volume of the organic solvent.
  • Equilibrium: Agitate the mixture for 24 hours in a constant temperature water bath, then allow it to settle to achieve solid-liquid equilibrium [6].
  • Sampling & Analysis: Withdraw a precise volume of the clear supernatant. Dilute and analyze using UHPLC-UHR-Q/TOF or GC-MS for accurate quantification [6].
  • Calculation: Determine the concentration from the instrumental analysis and calculate the solubility in standard units.

Sourcing and Safety

  • Commercial Source: this compound is available for R&D purposes from specialty chemical suppliers like Sigma-Aldrich (sold as AldrichCPR) [5]. Note that for these rare chemicals, the supplier may not provide analytical data, and buyers assume responsibility for confirming identity and purity [5].
  • Safety Profile: The GHS hazard statement is labeled Warning, with potential risks of skin and eye irritation [2]. Standard personal protective equipment should be worn in the laboratory.

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and physical properties of 4-oxononanoic acid:

Property Value
CAS Registry Number 6064-52-4 [1] [2] [3]
Molecular Formula C9H16O3 [1] [4] [2]
Molecular Weight 172.22 g/mol [1] [4] [2]
Density 1.02 g/cm³ [4] [3]
Boiling Point 298.2 °C at 760 mmHg [1] [4] [3]
Flash Point 148.4 °C [1] [4] [3]
IUPAC Name This compound [4]
Canonical SMILES CCCCCC(=O)CCC(=O)O [4]
InChI Key PRDIIROHTWNJDB-UHFFFAOYSA-N [4] [3]
H-Bond Donor 1 [4]
H-Bond Acceptor 3 [4]

Synonyms: 4-Ketopelargonic acid, 3-Caproyl propionic acid, 4-Oxo-nonanoic acid [2] [3].

Commercial Availability and Safety

This compound is available from several chemical suppliers, though it is typically offered for research purposes.

  • Suppliers: Sigma-Aldrich, Matrix Scientific, and Rieke Metals are among the suppliers offering this compound [2].
  • Pricing: The cost is approximately $179 - $385 per gram, depending on the supplier and purity [2].
  • Safety Profile: The compound has a warning signal word under GHS labeling. Its hazard statements include:
    • H302: Harmful if swallowed [2].
    • H315: Causes skin irritation [2].
    • H319: Causes serious eye irritation [2].
    • H335: May cause respiratory irritation [2].

Key Experimental Protocol: Role as a Lactone Precursor

Research has confirmed that this compound is a biochemical precursor for γ-nonalactone, a compound that contributes coconut and sweet aromas to wines [5]. The following diagram and protocol detail the key experiment that demonstrated this biotransformation:

G A Deuterium-Labeled This compound B Fermentation (Grape Must) A->B C Reduction of Ketone B->C D Lactonization C->D E Deuterium-Labeled γ-nonalactone D->E

A study detailed in a 2023 Analytical and Bioanalytical Chemistry article provided direct experimental evidence for this pathway [5].

  • Experimental Objective: To confirm the bioconversion of this compound into γ-nonalactone during alcoholic fermentation [5].
  • Key Methodology:
    • Stable Isotope Labeling: Researchers spiked grape must with deuterium-labeled this compound prior to fermentation [5].
    • Fermentation: The must was allowed to undergo standard alcoholic fermentation [5].
    • Analysis via GC-MS: After fermentation, the resulting wine was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) [5].
  • Results and Conclusion: The detection of deuterium-labeled γ-nonalactone in the wine conclusively proved that this compound is a direct precursor. The proposed mechanism involves the enzymatic reduction of the ketone group at the 4-position to a hydroxyl group, forming 4-hydroxynonanoic acid. This hydroxy acid then spontaneously undergoes lactonization under the acidic conditions of wine to form γ-nonalactone [5].

In Summary

This compound is a keto acid with established commercial availability and a demonstrated significant role in the biosynthesis of γ-nonalactone, which is a key aroma compound in wines [5] [2]. Its chemical properties are well-characterized, and its metabolic pathway provides a clear example of a fragrance precursor in nature [5].

References

Application Notes: GC-MS Analysis of 4-Oxononanoic Acid in Wine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Oxononanoic acid is a keto acid identified as a direct precursor to γ-nonalactone, a volatile lactone contributing to stone fruit and coconut aromas in wines. Its quantification is essential for understanding aroma development in winemaking, particularly in varieties like Merlot and Cabernet Sauvignon [1]. These notes outline a robust GC-MS protocol for analyzing this compound, including extraction, derivatization, and quantification steps.


Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), HPLC-grade water.
  • Internal Standards: Deuterated (d_6)-4-oxononanoic acid (for Stable Isotope Dilution Assay, SIDA) [1].
  • Supplies: 20 mL headspace vials, Teflon-lined caps, solid-phase extraction (SPE) cartridges (C18 or similar), GC-MS vials.
Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Must/Wine Sampling:

    • Collect 100 mL of grape must or wine. Adjust pH to ~2.5–3.0 using 1 M HCl to protonate acidic compounds.
    • Add 10 µL of (d_6)-4-oxononanoic acid internal standard (e.g., 1 mg/L in ethanol) [1].
  • Extraction:

    • Mix the sample with 50 mL DCM in a separatory funnel.
    • Shake vigorously for 10 min, then allow phases to separate.
    • Collect the organic (DCM) layer. Repeat extraction twice.
    • Combine DCM extracts and dry over anhydrous sodium sulfate.
    • Concentrate to ~1 mL under a gentle nitrogen stream.
  • Derivatization:

    • Convert this compound to a volatile derivative (e.g., trimethylsilyl or methyl ester) using BSTFA or BF₃-methanol [1].
    • Incubate at 60°C for 30 min before GC-MS analysis.
GC-MS Analysis
  • Instrument: GC-MS system with a polar capillary column (e.g., VF-WAX, 30 m × 0.25 mm × 0.25 µm).
  • Carrier Gas: Helium, constant flow (1.2 mL/min).
  • Temperature Program:
    • Initial: 45°C (hold 1 min).
    • Ramp: 4°C/min to 80°C, then 5°C/min to 230°C (hold 10 min).
  • Ionization: Electron impact (EI) mode at 70 eV.
  • Detection:
    • Full Scan: m/z 30–450 for compound identification.
    • Selected Ion Monitoring (SIM): Use quantitative ions (e.g., m/z 98 for this compound; m/z 104 for (d_6)-internal standard) for enhanced sensitivity [1] [2].
Quantification via SIDA
  • Prepare a calibration curve (0–100 µg/L) using synthetic this compound and constant (d_6)-internal standard.
  • Calculate concentrations from peak area ratios (analyte vs. internal standard).
  • Validation:
    • Linearity: (R^2 > 0.99).
    • Repeatability: CV < 5% [3].

Data Presentation

Table 1: Quantitative Levels of this compound in Grape Musts
Grape Variety Concentration Range (µg/L) Sample Type Reference
Merlot Traces – 60 Must [1]
Cabernet Sauvignon Traces – 60 Must [1]
Table 2: Key GC-MS Parameters for this compound Analysis
Parameter Specification
Column Type Polar capillary (VF-WAX)
Ionization Mode Electron Impact (70 eV)
Quantitation Ion (m/z) 98
Internal Standard (d_6)-4-oxononanoic acid
LOD (Estimated) < 1 µg/L

Pathway Diagrams

Biosynthetic Pathway of γ-Nonalactone from Precursors

The diagram below illustrates the hypothesized pathway of γ-nonalactone formation from linoleic acid and this compound, as shown in the search results [3] [1].

G LinoleicAcid Linoleic Acid LOX Lipoxygenase (LOX) LinoleicAcid->LOX Oxidation HPO HPO LOX->HPO derivatives HPO Derivatives (9-HODE/13-HODE) OxoAcid This compound derivatives->OxoAcid Degradation Reduction Reduction (Yeast) OxoAcid->Reduction HydroxyAcid 4-Hydroxynonanoic Acid Reduction->HydroxyAcid Lactonization Lactonization HydroxyAcid->Lactonization Acidic Conditions GammNonalactone γ-Nonalactone Lactonization->GammNonalactone

Experimental Workflow for GC-MS Analysis

This workflow outlines the key steps in sample preparation and analysis.

G Start Wine/Must Sample (pH adjust) AddIS Add Internal Standard (d6-4-oxononanoic acid) Start->AddIS LLE Liquid-Liquid Extraction (Dichloromethane) AddIS->LLE Concentrate Concentrate Extract (N2 Stream) LLE->Concentrate Derivatize Derivatization (e.g., BSTFA) Concentrate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify Quantification (SIDA) GCMS->Quantify


Discussion

  • Role in Aroma: this compound is biotransformed into γ-nonalactone by Saccharomyces cerevisiae during fermentation. This conversion is (R)-enantioselective, influencing the final aroma profile [1].
  • Applications: Monitoring this compound helps predict cooked fruit aromas in wines from late-harvested or botrytised grapes [4].
  • Methodology: SIDA with deuterated internal standards minimizes matrix effects and improves accuracy [3].

References

Application Notes & Protocols: Biotransformation of 4-Oxononanoic Acid to γ-Nonalactone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

The enzymatic conversion of 4-oxononanoic acid to γ-nonalactone represents a significant biotransformation pathway with substantial implications for both flavor chemistry and pharmaceutical development. γ-Nonalactone serves as a key aromatic compound responsible for characteristic dried/cooked fruit nuances in wines and other food products, while also serving as a model system for understanding lactonization mechanisms relevant to drug metabolism [1]. This transformation occurs naturally during alcoholic fermentation in Saccharomyces cerevisiae systems, where the keto acid precursor undergoes enantioselective cyclization to form the lactone structure [1].

The biological significance of this pathway extends beyond flavor production to encompass fundamental biochemical processes. Lactonization represents a crucial detoxification mechanism in mammalian systems, where similar cyclization reactions convert hydroxycarboxylic acids to more readily excretable lactone forms [2]. Understanding the enzymatic basis of this transformation provides valuable insights for pharmaceutical scientists developing lactone-based therapeutics or studying drug metabolism pathways. The stereoselective nature of this biotransformation—favoring the (R)-enantiomer of γ-nonalactone—further highlights its relevance to chiral compound synthesis, a critical consideration in modern drug development where enantiomeric purity often determines pharmacological activity [1].

Experimental Protocols

Microbial Biotransformation of this compound to γ-Nonalactone
2.1.1 Materials and Reagents
  • This compound standard (synthesized or commercially sourced)
  • d6-4-oxononanoic acid (labeled standard for mechanistic studies) [1]
  • Yeast strain: Saccharomyces cerevisiae (wine fermentation strain recommended)
  • Grape must (Merlot or Cabernet Sauvignon varieties) or synthetic growth medium
  • Dichloromethane (HPLC grade) for extraction
  • Sterile fermentation vessels with airlocks
  • Centrifuge and microfuge tubes
2.1.2 Step-by-Step Procedure
  • Preparation of Fermentation Medium:

    • For natural must studies: Obtain Merlot or Cabernet Sauvignon grape must and characterize basic parameters (pH, Brix, initial this compound content).
    • For controlled studies: Prepare synthetic must medium containing 200 g/L glucose, 6 g/L malic acid, 6 g/L citric acid, mineral salts, and vitamins, adjusted to pH 3.5.
    • Add this compound standard to must at concentration of 50-100 μg/L for biotransformation studies [1].
  • Inoculation and Fermentation:

    • Inoculate must with actively growing Saccharomyces cerevisiae culture at 1×10^6 cells/mL.
    • Conduct fermentation at 18-22°C for 10-14 days with periodic monitoring of sugar depletion.
    • For mechanistic studies: Use d6-4-oxononanoic acid labeled standard to track biotransformation pathway.
  • Sample Collection and Extraction:

    • Collect must samples at designated time points (0, 24, 48, 72, 96, 120, 144, 168 hours) during fermentation.
    • Centrifuge samples at 10,000 × g for 10 minutes to remove yeast cells and particulate matter.
    • Extract cleared must with dichloromethane (1:2 v/v) with vigorous shaking for 2 minutes.
    • Separate organic layer and concentrate under gentle nitrogen stream to approximately 500 μL for analysis [1].
Chemical Lactonization Protocol

While enzymatic transformation represents the biologically relevant pathway, chemical lactonization provides a reference for comparison and mechanistic understanding.

  • Acid-Catalyzed Cyclization:
    • Dissolve this compound in acidic methanol (1% H₂SO₄).
    • Heat at 60°C for 2 hours with reflux condensation.
    • Neutralize with sodium bicarbonate and extract with dichloromethane.
    • Dry over anhydrous sodium sulfate and concentrate for analysis [2].

Table 1: Comparison of Biotransformation vs. Chemical Lactonization

Parameter Microbial Biotransformation Chemical Lactonization
Reaction Time 24-168 hours 2-4 hours
Temperature 18-22°C 60-80°C
Enantioselectivity (R)-enantiomer preferred (94:6 R/S) Racemic mixture (50:50 R/S)
Yield 60-85% 70-90%
Byproducts Minimal Decomposition products possible

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3.1.1 Instrument Configuration
  • GC System: Agilent 7890B or equivalent with split/splitless injector
  • Column: DB-WAX capillary column (60 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Mass Spectrometer: Agilent 5977B MSD with negative chemical ionization (NCI) capability
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injection Volume: 1-2 μL in splitless mode [1]
3.1.2 GC Temperature Program
  • Initial Temperature: 40°C (hold 1 min)
  • Ramp 1: 5°C/min to 120°C
  • Ramp 2: 3°C/min to 240°C (hold 10 min)
  • Total Run Time: 55.3 minutes
  • Injector Temperature: 250°C
  • Transfer Line: 280°C
3.1.3 Mass Spectrometry Parameters
  • Ionization Mode: Negative Chemical Ionization (NCI) with methane reagent gas
  • Ion Source Temperature: 200°C
  • Quadrupole Temperature: 150°C
  • Selected Ion Monitoring (SIM): m/z 157, 171 for γ-nonalactone; m/z 163 for d6-γ-nonalactone
Chiral Separation and Sensory Analysis
3.2.1 Enantiomer Separation
  • Chiral Column: Diacetyl-tert-butylsilyl-β-cyclodextrin phase
  • Mobile Phase: Helium at 1.2 mL/min constant flow
  • Temperature Program: 60°C to 180°C at 2°C/min
  • Detection: FID at 250°C
  • Retention Order: (S)-enantiomer elutes before (R)-enantiomer [1]
3.2.2 Sensory Threshold Determination
  • Panelists: Trained sensory panel (n=12-15 minimum)
  • Method: Triple forced-choice ascending concentration method
  • Medium: 10% ethanol solution for wine-relevant matrix
  • Results:
    • (R)-γ-nonalactone detection threshold: 66 μg/L
    • (S)-γ-nonalactone detection threshold: 35 μg/L [1]

Table 2: Quantitative Analysis of this compound and γ-Nonalactone in Grape Musts

Sample Type This compound (μg/L) γ-Nonalactone (μg/L) Enantiomeric Ratio (R/S)
Merlot Must 25-60 ND-15 92:8 - 96:4
Cabernet Sauvignon Must traces-45 ND-12 90:10 - 95:5
Post-Fermentation Wine traces-10 20-85 60:40 - 75:25

Data Interpretation & Troubleshooting

Expected Results and Statistical Analysis

The biotransformation efficiency of this compound to γ-nonalactone typically ranges from 60-85% in optimized fermentation systems. The enantiomeric ratio observed in natural grape musts shows strong preference for the (R)-enantiomer (average 94:6 R/S), while post-fermentation wines exhibit moderated enantioselectivity (65:35 R/S) [1]. This shift suggests potential racemization mechanisms or differential metabolism of enantiomers during extended fermentation.

The quantitative data should demonstrate clear inverse correlation between this compound depletion and γ-nonalactone formation, with maximum lactone concentration typically achieved at fermentation completion. Statistical analysis should include Pearson correlation coefficients for precursor-product relationship (expected r > 0.85) and analysis of variance (ANOVA) for replicate fermentations (target p < 0.05 for significant differences).

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
Low γ-nonalactone yield Non-optimal yeast strain Use validated Saccharomyces cerevisiae wine strains
Poor chromatographic separation Column degradation or improper temperature program Condition column above maximum operating temperature; optimize temperature ramp
High background interference Co-extracted compounds from complex matrix Implement additional clean-up step (e.g., silica gel chromatography)
Inconsistent enantiomeric ratios Microbial contamination Maintain sterile technique; monitor fermentation microbiology
Low MS sensitivity Ion source contamination Clean ion source; optimize NCI reagent gas pressure

Visual Workflows

The following diagrams provide visual representations of the key experimental and metabolic pathways described in this protocol.

BioTransformation Experimental Workflow for Lactone Biotransformation cluster_legend Key Process Stages Start Start: Prepare Grape Must SamplePrep Sample Preparation: • Characterize must parameters • Add this compound (50-100 μg/L) Start->SamplePrep Fermentation Alcoholic Fermentation: • Inoculate with S. cerevisiae • Incubate 18-22°C, 10-14 days • Monitor sugar depletion SamplePrep->Fermentation Sampling Time-Point Sampling: • Collect samples at 0, 24, 48, 72, 96,  120, 144, 168 hours Fermentation->Sampling Extraction Sample Extraction: • Centrifuge 10,000 × g, 10 min • Extract with dichloromethane (1:2 v/v) • Concentrate under N₂ stream Sampling->Extraction Analysis GC-MS Analysis: • DB-WAX column, NCI detection • Chiral separation • Quantification Extraction->Analysis DataInt Data Interpretation: • Calculate biotransformation yield • Determine enantiomeric ratio Analysis->DataInt End End: Protocol Complete DataInt->End Prep Preparation Bioprocess Biological Process AnalysisNode Analysis

MetabolicPathway Metabolic Pathway of this compound to γ-Nonalactone cluster_legend Metabolic Features KetoAcid This compound (Linear keto acid) Enzyme S. cerevisiae Enzymatic System KetoAcid->Enzyme Uptake CyclicIntermediate Cyclic Hemiacetal Intermediate Enzyme->CyclicIntermediate Enantioselective Reduction Lactone γ-Nonalactone (Cyclic ester) CyclicIntermediate->Lactone Lactonization RLactone (R)-γ-Nonalactone Detection threshold: 66 μg/L Lactone->RLactone Preferred Pathway (94:6 R/S in must) SLactone (S)-γ-Nonalactone Detection threshold: 35 μg/L Lactone->SLactone Minor Pathway Precursor Precursor Reaction Reaction Product Product

Conclusion

This comprehensive protocol details the experimental methodology for studying the biotransformation of this compound to γ-nonalactone in microbial systems. The application notes provide critical insights into the enantioselective nature of this transformation and its implications for flavor chemistry and pharmaceutical development. The integrated approach combining microbial fermentation, advanced analytical techniques, and data interpretation frameworks offers researchers a robust toolkit for investigating lactonization pathways.

The quantitative data tables and troubleshooting guide facilitate implementation of these methods across different laboratory settings, while the visual workflows enhance understanding of the complex biochemical processes involved. Future method development should focus on expanding chiral separation techniques and exploring alternative biocatalysts to enhance transformation efficiency and enantioselectivity.

References

SPE-GC-MS protocol for 4-oxononanoic acid extraction

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Framework for 4-Oxononanoic Acid

This compound is a key product of ω-6 polyunsaturated fatty acid peroxidation and has been identified as a potential endogenous ligand for the LOX-1 receptor, implicating it in the pathogenesis of atherosclerosis [1]. Its chemical identifier is CAS# 6064-52-4, with a molecular formula of C9H16O3 and a molecular weight of 172.221 g/mol [2].

Proposed SPE-GC-MS Protocol

This protocol proposes a method for extracting this compound from biological matrices using SPE, followed by derivatization and analysis via GC-MS.

Sample Pre-Treatment

Pre-treatment is critical for optimal analyte recovery. Based on the nature of the matrix, the following steps are recommended [3]:

  • Serum, Plasma, or Whole Blood: Dilute the sample with an equal volume of a suitable buffer or water.
  • Urine: Dilute with an equal volume of water or buffer.
  • Tissue Homogenates: Homogenize the sample in a polar solvent like methanol, then dilute with water if necessary. The goal of pre-treatment is to ensure the analyte is free in solution, adjust the pH for optimal retention on the SPE sorbent, and remove particulates through filtration or centrifugation [3].
Solid-Phase Extraction (SPE)

A mixed-mode reversed-phase/cation exchange sorbent is suggested to handle the acidic nature of this compound and potential matrix interferences.

  • SPE Sorbent: Mixed-mode C8 or C18.
  • Cartridge Size: A common 3 mL cartridge with 500 mg sorbent is a suitable starting point [3].

The following table outlines the proposed SPE procedure:

Step Purpose Solvent / Conditions
Conditioning Activates sorbent; preps for sample 2 x 1 mL Methanol; 2 x 1 mL Water or buffer [3]
Loading Applies sample for analyte retention Pre-treated sample; low flow rate (~1 mL/min) [3]
Washing Removes weakly-bound interferences 2 x 1 mL Water; 1 x 1 mL Methanol/Water (e.g., 20:80 v/v) [3]
Drying Removes water before elution Apply vacuum for 5-10 minutes
Elution Recovers analyte of interest 2 x 1 mL of organic solvent (e.g., Methanol with 2% Formic Acid) [3]
Derivatization

Due to the polar carbonyl and carboxylic acid groups, derivatization is essential for improving volatility and chromatographic behavior.

  • Reagent: Pentafluoropropionic anhydride (PFPA) is an excellent choice, as it has been successfully used in GC/MS methods for similar compounds [4] [5].
  • Procedure: Evaporate the SPE eluent under a gentle stream of nitrogen. Reconstitute the dry residue in an appropriate solvent (e.g., ethyl acetate or toluene) and add the derivatization reagent. Heat the mixture (e.g., 70°C for 20-30 minutes) to complete the reaction.
GC-MS Analysis

The following parameters, optimized from a rapid forensic GC-MS method, provide a strong foundation [6].

  • GC System: Agilent 7890B or equivalent.
  • MS Detector: Single quadrupole MS (e.g., Agilent 5977A).
  • Column: Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent.
  • Carrier Gas: Helium, constant flow at 2.0 mL/min.
  • Injection Volume: 1 µL (splitless mode recommended).
  • Oven Temperature Program:
    • Initial Temperature: 60°C (hold 1 min)
    • Ramp 1: 30°C/min to 180°C
    • Ramp 2: 15°C/min to 300°C (hold 2 min)
    • Total Run Time: ~10.5 minutes [6]
  • MS Parameters:
    • Ionization Mode: Electron Impact (EI)
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Solvent Delay: Set as required.
    • Data Acquisition: Full scan mode (e.g., m/z 50-550) for screening; Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow Diagram

The following diagram visualizes the complete experimental workflow from sample to analysis:

workflow start Sample Collection (Plasma/Serum/Urine/Tissue) pretreat Sample Pre-treatment (Dilution & pH Adjustment) start->pretreat spe_cond SPE: Column Conditioning (Methanol & Buffer) pretreat->spe_cond spe_load SPE: Sample Loading (Flow rate: ~1 mL/min) spe_cond->spe_load spe_wash SPE: Washing Step (Water & MeOH/Water) spe_load->spe_wash spe_elute SPE: Analyte Elution (Methanol + Acid) spe_wash->spe_elute derivatize Derivatization (PFPA Reagent & Heating) spe_elute->derivatize gcms GC-MS Analysis (10.5 min runtime) derivatize->gcms data Data Analysis (Identification & Quantification) gcms->data

Application Notes & Troubleshooting

  • Method Validation: This proposed protocol must be rigorously validated in your laboratory. Key parameters to assess include linearity, precision, accuracy, recovery, and limits of detection (LOD) and quantification (LOQ). For reference, a method for 21 analytes in blood achieved LODs as low as 0.70 ng/mL [4] [5].
  • Internal Standard: Use a stable isotope-labeled analog of this compound (if available) as an internal standard. This is crucial for compensating for losses during sample preparation and variability in instrument response.
  • Troubleshooting Low Recovery:
    • Re-optimize the pH of the loading and wash buffers.
    • Test different elution solvent compositions (e.g., acetonitrile, dichloromethane).
    • Ensure the SPE sorbent does not dry out completely after conditioning and before sample loading [3].
  • Matrix Effects: Always calibrate using matrix-matched standards or standard addition methods to account for suppression or enhancement of the analyte signal caused by co-eluting matrix components.

Conclusion

This document provides a foundational SPE-GC-MS protocol for this compound. The method leverages established SPE principles and a rapid GC-MS program, requiring researchers to focus optimization efforts on the extraction and derivatization steps specific to their sample matrix and analytical objectives.

References

Comprehensive Application Notes & Protocols: 4-Oxononanoic Acid in Fatty Acid Oxidation Pathways and Atherosclerosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

4-Oxononanoic acid is a biologically significant oxo-fatty acid that plays important roles in lipid peroxidation pathways and cellular signaling processes. This nine-carbon fatty acid derivative features a ketone group at the fourth carbon position, which confers unique chemical reactivity and biological activity compared to conventional fatty acids. The compound has garnered substantial research interest due to its formation as a peroxidation product of ω-6 polyunsaturated fatty acids and its involvement in the pathogenesis of atherosclerosis and other oxidative stress-related conditions. With the molecular formula C₉H₁₆O₃ and an exact mass of 172.109945 g/mol, this compound serves as both a biomarker of oxidative stress and a precursor to more advanced lipid peroxidation products that modify biological macromolecules [1] [2].

The structural features of this compound include a carboxylic acid head group and a ketone functionality at the C4 position, creating a reactive platform for further chemical modifications and biological interactions. This compound is chemically related to 9-oxo-nonanoic acid, which is another oxidation product of linoleic acid that demonstrates biological activity by increasing phospholipase A2 (PLA2) activity and thromboxane B2 (TXB2) production in human plasma [1]. The presence of the oxo-group at different positions along the fatty acid chain significantly influences the biological properties and metabolic fates of these oxidized lipids, with this compound being particularly notable for its role in forming advanced protein adducts.

Table 1: Comparison of Different Oxo-Fatty Acids in Lipid Peroxidation

Compound Name Molecular Formula Exact Mass Position of Oxo Group Biological Precursor Key Biological Activities
This compound C₉H₁₆O₃ 172.109945 C4 ω-6 PUFAs Protein adduct formation, LOX-1 receptor ligand
9-Oxo-nonanoic acid C₉H₁₆O₃ 172.109945 C9 Linoleic acid Increases PLA2 activity, enhances thromboxane B2 production
4-Oxo-2(E)-nonenal (ONE) C₉H₁₂O₂ 152.083730 C4 (with aldehyde) ω-6 PUFAs Protein modification, genotoxicity, apoptosis induction

Biological Context and Formation Pathways

Formation Pathways and Metabolic Relationships

This compound is primarily generated through the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), particularly linoleic acid and arachidonic acid [2]. This oxidative degradation occurs through a free radical-mediated process that initially generates 4-hydroperoxy-2-nonenal, which subsequently decomposes to form 4-oxo-2(E)-nonenal (ONE). ONE then undergoes further oxidation to yield this compound as a stable end product. Additionally, this compound can be formed through the Schiff base pathway during the reaction of ONE with lysine residues in proteins, followed by hydrolysis to release the free acid [2]. This compound represents a terminal oxidation product that accumulates in tissues under conditions of oxidative stress and serves as a marker for lipid peroxidation events.

The biological significance of 4-oxonanoic acid extends beyond being merely a stable oxidation product. It represents a critical intermediate in the formation of covalent protein adducts that contribute to cellular dysfunction in oxidative stress-related pathologies. The compound's ketone functionality enables it to react with nucleophilic amino acid residues in proteins, particularly lysine side chains, forming stable Nϵ-(4-oxononanoyl)lysine (ONL) adducts [2]. These adducts have been detected in human atherosclerotic lesions, predominantly localized in vascular endothelial cells and macrophage-derived foam cells, suggesting their involvement in the progression of atherosclerosis. The formation of these adducts represents a molecular link between lipid peroxidation and protein modification that underlies the pathophysiology of several oxidative stress-associated diseases.

G ω-6 PUFAs\n(Linoleic Acid,\nArachidonic Acid) ω-6 PUFAs (Linoleic Acid, Arachidonic Acid) Lipid Peroxidation\n(Free Radical Initiation) Lipid Peroxidation (Free Radical Initiation) ω-6 PUFAs\n(Linoleic Acid,\nArachidonic Acid)->Lipid Peroxidation\n(Free Radical Initiation) 4-Hydroperoxy-2-nonenal 4-Hydroperoxy-2-nonenal Lipid Peroxidation\n(Free Radical Initiation)->4-Hydroperoxy-2-nonenal 4-Oxo-2(E)-nonenal (ONE) 4-Oxo-2(E)-nonenal (ONE) 4-Hydroperoxy-2-nonenal->4-Oxo-2(E)-nonenal (ONE) This compound This compound 4-Oxo-2(E)-nonenal (ONE)->this compound Protein Lysine Residues Protein Lysine Residues 4-Oxo-2(E)-nonenal (ONE)->Protein Lysine Residues Nϵ-(4-oxononanoyl)lysine (ONL) Nϵ-(4-oxononanoyl)lysine (ONL) Protein Lysine Residues->Nϵ-(4-oxononanoyl)lysine (ONL) LOX-1 Receptor\nActivation LOX-1 Receptor Activation Nϵ-(4-oxononanoyl)lysine (ONL)->LOX-1 Receptor\nActivation Inflammatory Gene\nExpression Inflammatory Gene Expression LOX-1 Receptor\nActivation->Inflammatory Gene\nExpression

Figure 1: Metabolic Pathway and Protein Adduct Formation of this compound

Fatty Acid Oxidation Pathways

Within the context of cellular fatty acid metabolism, this compound represents a specialized oxidation product that differs fundamentally from typical fatty acid oxidation pathways. Conventional fatty acid β-oxidation occurs primarily in mitochondria and represents a significant source of adenosine triphosphate (ATP) during fasting conditions or periods of high energy demand [3] [4]. This catabolic process systematically shortens fatty acids by two-carbon units in the form of acetyl-CoA, while generating reducing equivalents in the form of NADH and FADH₂ [5] [6]. The β-oxidation pathway consists of four sequential enzyme-catalyzed steps: oxidation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, a second oxidation by β-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-keto thiolase [3] [7].

In contrast to energy-yielding β-oxidation, the formation of this compound occurs through non-enzymatic peroxidation rather than controlled enzymatic oxidation. While mitochondrial β-oxidation is regulated by cellular energy status and substrate availability through mechanisms such as the malonyl-CoA inhibition of carnitine palmitoyltransferase I (CPT I) [3] [4], the formation of this compound occurs unregulated under conditions of oxidative stress. Additionally, whereas mitochondrial β-oxidation produces acetyl-CoA for energy generation, the formation of this compound represents a potentially detrimental process that generates reactive intermediates capable of modifying cellular constituents. Understanding these distinctions is crucial for appreciating the pathological significance of this compound in contrast to the physiological role of regulated fatty acid oxidation.

Experimental Protocols

Synthesis of this compound Active Esters

Protocol Objective: To synthesize the N-hydroxysulfosuccinimide ester of this compound for subsequent protein conjugation studies.

Materials and Reagents:

  • This compound (172.3 mg, 1 mmol)
  • N-hydroxysulfosuccinimide sodium salt (217.2 mg, 1 mmol)
  • Dicyclohexylcarbodiimide (227.1 mg, 1.1 mmol)
  • Anhydrous N,N-dimethylformamide (DMF, 10 mL)
  • Anhydrous ethyl ether
  • Argon gas supply

Equipment:

  • Round-bottom flask (25 mL)
  • Magnetic stirrer with heating capability
  • Filter paper and funnel
  • Rotary evaporator
  • Vacuum desiccator

Procedure:

  • Dissolve this compound (172.3 mg, 1 mmol) and N-hydroxysulfosuccinimide sodium salt (217.2 mg, 1 mmol) in 10 mL of anhydrous DMF in a 25 mL round-bottom flask.
  • Add dicyclohexylcarbodiimide (227.1 mg, 1.1 mmol) to the reaction mixture under an argon atmosphere.
  • Stir the reaction mixture at 25°C for 48 hours with continuous argon bubbling to exclude atmospheric moisture.
  • Monitor reaction progress by thin-layer chromatography (TLC) using a silica gel stationary phase and ethyl acetate/hexane (3:1) mobile phase.
  • After 48 hours, remove the white precipitate (dicyclohexylurea) by filtration and wash the solid with 3 × 5 mL of anhydrous DMF.
  • Combine the filtrate and concentrate under reduced pressure using a rotary evaporator to obtain a white residue.
  • Wash the residue with anhydrous ethyl ether (3 × 10 mL) to remove unreacted starting materials.
  • Dry the purified product under vacuum to yield this compound N-hydroxysulfosuccinimide ester as a white solid (353.7 mg, 95.2% yield).
  • Confirm product identity by mass spectrometry and ¹H-NMR spectroscopy.
  • Store the active ester at -20°C under desiccation until use [2].

Technical Notes:

  • All reagents and solvents must be rigorously dried before use to prevent hydrolysis of the active ester.
  • The reaction should be conducted under inert atmosphere to minimize side reactions.
  • The product can be used without further purification for most biological applications, but may be recrystallized from ethanol for analytical purposes.
Preparation of this compound-Protein Conjugates

Protocol Objective: To conjugate this compound to carrier proteins for antibody production or cellular studies.

Materials and Reagents:

  • This compound N-hydroxysulfosuccinimide ester (16.3 mg, 0.044 mmol)
  • Keyhole limpet hemocyanin (KLH, 19.8 mg) or bovine serum albumin (BSA, 5 mg)
  • 50 mM sodium phosphate buffer, pH 7.4
  • 100 mM NH₄Cl, pH 7.4
  • Methanol (HPLC grade)
  • Dialysis membrane (MWCO 10,000 Da)

Equipment:

  • Laboratory vortex mixer
  • Centrifuge with refrigeration
  • Dialysis tubing clamps
  • UV-Visible spectrophotometer

Procedure for KLH Conjugation (for immunization):

  • Prepare a standard KLH solution (7.35 mg/mL) in 50 mM sodium phosphate buffer, pH 7.4, and determine exact protein concentration by BCA assay.
  • Transfer 2.7 mL of KLH solution (19.8 mg) to a 15 mL centrifuge tube.
  • Add 2.3 mL of doubly distilled water to the KLH solution.
  • Add this compound N-hydroxysuccinimide ester (16.3 mg, 0.044 mmol) to the protein solution.
  • Vortex the mixture at 25°C for 4 hours to ensure efficient conjugation.
  • Centrifuge the reaction mixture at 10,000 × g for 10 minutes to remove any insoluble material.
  • Transfer the supernatant to dialysis tubing and dialyze twice against 500 mL of 2:1 (v/v) mixture of 100 mM NH₄Cl (pH 7.4) and methanol for 12 hours at 4°C.
  • Perform additional dialysis twice against 500 mL of 50 mM sodium phosphate buffer (pH 7.4) for 12 hours at 4°C.
  • Determine the degree of conjugation by MALDI-TOF mass spectrometry by comparing the mass shift of conjugated versus unconjugated protein [2].

Procedure for BSA Conjugation (for assay development):

  • Dissolve BSA (5 mg) in 5 mL of 50 mM sodium phosphate buffer, pH 7.4.
  • Add this compound N-hydroxysulfosuccinimide ester (11.4 mg, 0.031 mmol) to the BSA solution.
  • Vortex the mixture at 25°C for 4 hours.
  • Dialyze the conjugate twice against 500 mL of 2:1 (v/v) mixture of 100 mM NH₄Cl (pH 7.4) and methanol for 12 hours at 4°C.
  • Perform additional dialysis twice against 500 mL of 50 mM sodium phosphate buffer (pH 7.4) for 12 hours at 4°C.
  • Determine the extent of lysine modification by MALDI-TOF mass spectrometry as previously described [2].

Technical Notes:

  • The methanol-containing dialysis solution helps remove non-specifically bound lipids while maintaining protein stability.
  • The degree of conjugation can be controlled by varying the molar ratio of active ester to protein.
  • Conjugates should be stored at -80°C in single-use aliquots to prevent freeze-thaw degradation.

G This compound This compound NHS Ester Activation NHS Ester Activation This compound->NHS Ester Activation Active Ester Intermediate Active Ester Intermediate NHS Ester Activation->Active Ester Intermediate Conjugation Reaction Conjugation Reaction Active Ester Intermediate->Conjugation Reaction Carrier Protein\n(KLH or BSA) Carrier Protein (KLH or BSA) Carrier Protein\n(KLH or BSA)->Conjugation Reaction Crude Protein Conjugate Crude Protein Conjugate Conjugation Reaction->Crude Protein Conjugate Dialysis Purification Dialysis Purification Crude Protein Conjugate->Dialysis Purification Purified Immunogen Purified Immunogen Dialysis Purification->Purified Immunogen MALDI-TOF\nQuality Control MALDI-TOF Quality Control Purified Immunogen->MALDI-TOF\nQuality Control Animal Immunization\n(Hybridoma Generation) Animal Immunization (Hybridoma Generation) Purified Immunogen->Animal Immunization\n(Hybridoma Generation)

Figure 2: Experimental Workflow for this compound-Protein Conjugate Preparation and Antibody Production

Generation of Monoclonal Antibodies Against Nϵ-(4-oxononanoyl)lysine (ONL)

Protocol Objective: To produce and characterize monoclonal antibodies specific to the this compound-lysine adduct (ONL) for immunohistochemistry and ELISA applications.

Materials and Reagents:

  • This compound-KLH conjugate (from Protocol 3.2)
  • Female BALB/c mice (6-8 weeks old)
  • Hybridoma fusion partner P3U1 murine myeloma cells
  • Hypoxanthine/amethopterin/thymidine (HAT) selection medium
  • ELISA plates coated with this compound-BSA conjugate
  • Peroxidase-conjugated anti-mouse IgG secondary antibody

Equipment:

  • Animal housing facility with appropriate approvals
  • Cell culture incubator (37°C, 5% CO₂)
  • Laminar flow hood
  • ELISA plate reader

Procedure:

  • Immunize female BALB/c mice three times at two-week intervals with 100 μg of this compound-coupled KLH emulsified in complete Freund's adjuvant (first immunization) or incomplete Freund's adjuvant (boosters).
  • Ten days after the final immunization, collect spleen cells from immunized mice and fuse with P3U1 murine myeloma cells at a 5:1 ratio using polyethylene glycol as a fusogen.
  • Resuspend the fused cells in HAT selection medium and distribute into 96-well culture plates.
  • Culture the cells for 10-14 days, monitoring for hybridoma growth.
  • Screen culture supernatants from growing hybridomas by ELISA using this compound-BSA conjugate as the coating antigen and unconjugated BSA as a negative control.
  • Expand positive hybridomas and clone by limiting dilution to ensure monoclonality.
  • Isotype the monoclonal antibodies using commercial isotyping kits.
  • Produce larger quantities of selected monoclonal antibodies (e.g., mAb 9K3) in vitro or as ascites fluid in mice.
  • Characterize antibody specificity by competitive ELISA and immunohistochemistry [2].

Technical Notes:

  • Immunizations should follow institutional animal care and use committee guidelines.
  • Hybridoma screening should include extensive cross-reactivity testing against other lipid-protein adducts.
  • Antibody specificity for ONL should be confirmed by liquid chromatography with on-line electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

Research Applications and Biological Significance

Atherosclerosis Research and LOX-1 Receptor Interactions

The biological significance of this compound is particularly prominent in the context of atherosclerosis research, where it contributes to foam cell formation and vascular inflammation through specific receptor interactions. Research has demonstrated that proteins modified by this compound (through ONL formation) serve as endogenous ligands for the scavenger receptor LOX-1 (lectin-like oxidized LDL receptor-1) [2]. This receptor interaction represents a crucial molecular mechanism linking lipid peroxidation to atherosclerotic plaque development. Experimental studies using CHO cells stably expressing LOX-1 have shown that both ONE-modified and ONL-coupled proteins competitively inhibit the binding and uptake of acetylated LDL, establishing the role of this compound adducts in this pathogenic pathway.

Beyond receptor binding, this compound protein adducts trigger pro-inflammatory signaling cascades that amplify vascular dysfunction. Treatment of differentiated THP-1 cells with ONL-coupled proteins significantly induces the expression of atherogenesis-related genes, including monocyte chemoattractant protein-1 and tumor necrosis factor-α in a LOX-1-dependent manner [2]. This inflammatory gene induction establishes a direct connection between lipid peroxidation products and the chronic inflammation that characterizes atherosclerosis. Furthermore, the detection of ONL adducts in human atherosclerotic lesions, with intense immunoreactivity particularly evident in vascular endothelial cells and macrophage-derived foam cells, provides clinical relevance to these experimental findings and positions this compound as a meaningful contributor to human disease pathology.

Lipid Peroxidation Biomarking and Analytical Detection

The analytical detection of this compound and its protein adducts provides valuable approaches for quantifying oxidative stress in biological systems. Liquid chromatography with on-line electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been established as a highly sensitive method for the quantification of ONL adducts in both in vitro and in vivo systems [2]. This analytical approach enables researchers to precisely measure the extent of protein modification by this compound under various conditions of oxidative stress, providing a quantitative biomarker of lipid peroxidation severity. The development of specific monoclonal antibodies against ONL, such as the mAb 9K3 described in Protocol 3.3, has further expanded the methodological toolbox for investigating this compound protein adducts through immunohistochemical and ELISA-based applications.

The biomarker utility of this compound extends beyond atherosclerosis to other pathological conditions associated with oxidative stress. The presence of ONL adducts has been documented during the oxidative modification of low-density lipoprotein (LDL) in vitro, establishing this adduct as a component of oxidatively modified LDL [2]. Given the well-established role of oxidized LDL in atherosclerosis pathogenesis, the detection of this compound adducts provides insight into the specific chemical modifications that contribute to LDL atherogenicity. Additionally, the formation of this compound from ω-6 polyunsaturated fatty acids positions this compound as a general indicator of polyunsaturated fatty acid peroxidation, relevant to diverse fields including neurodegeneration, aging, and cancer biology.

Table 2: Research Applications of this compound Detection and Modulation

Research Area Specific Application Methodology Key Findings
Atherosclerosis Research LOX-1 receptor ligand identification Competitive binding assays using CHO cells expressing LOX-1 ONL-adducted proteins compete with acetylated LDL for LOX-1 binding
Inflammation Biology Inflammatory gene expression THP-1 cell differentiation and gene expression analysis ONL-adducted proteins induce MCP-1 and TNF-α via LOX-1
Analytical Biochemistry Biomarker quantification LC-ESI-MS/MS ONL detected in human atherosclerotic lesions at low levels
Antibody Development Immunoassay development Hybridoma technology and monoclonal antibody production mAb 9K3 specifically recognizes ONL adducts in tissues
Lipid Peroxidation Assessment Oxidative stress monitoring Protein adduct quantification ONL levels correlate with extent of lipid peroxidation

Data Presentation and Quantitative Analysis

Table 3: Quantitative Physicochemical and Biological Data for this compound and Related Compounds

Parameter This compound 9-Oxo-nonanoic Acid 4-Oxo-2(E)-nonenal (ONE)
Molecular Formula C₉H₁₆O₃ C₉H₁₆O₃ C₉H₁₂O₂
Exact Mass 172.109945 172.109945 152.083730
Heavy Atom Count 12 12 11
Rotatable Bonds 8 8 6
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 3 2
logP (Calculated) 2.00 2.00 1.85
Topological Polar Surface Area 54.37 Ų 54.37 Ų 37.30 Ų
Protein Adduct Formation Nϵ-(4-oxononanoyl)lysine (ONL) Not characterized Multiple adducts with Cys, His, Lys
Receptor Interactions LOX-1 scavenger receptor Not characterized Not characterized

Conclusion and Future Perspectives

The study of This compound in fatty acid oxidation pathways provides valuable insights into the molecular mechanisms linking lipid peroxidation to cellular dysfunction in oxidative stress-associated diseases. The experimental protocols outlined in this document—covering chemical synthesis, protein conjugation, antibody production, and analytical detection—provide researchers with comprehensive methodologies for investigating this biologically relevant lipid oxidation product. The central role of this compound in forming covalent protein adducts that activate the LOX-1 receptor and induce pro-inflammatory gene expression establishes this compound as a significant contributor to atherosclerosis pathogenesis and potentially other inflammatory conditions.

Future research directions in this field should focus on developing more sensitive analytical methods for detecting this compound adducts in clinical samples, exploring the potential of these adducts as biomarkers of disease progression, and investigating therapeutic approaches to disrupt the formation or signaling of these pathogenic lipid-protein adducts. Additionally, further studies are needed to elucidate the potential roles of this compound in other pathological conditions characterized by oxidative stress, including neurodegenerative diseases, metabolic syndrome, and aging. The continued investigation of this compound and related lipid oxidation products will undoubtedly yield important insights into the chemical basis of oxidative stress-associated pathologies and potentially identify novel therapeutic targets for these conditions.

References

Quantification of 4-oxononanoic acid in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Oxononanoic Acid and the ONL Biomarker

This compound (4-ONA, this compound) is a lipid peroxidation product formed from omega-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid [1] [2]. It is generated during the decomposition of peroxidized lipids, such as 13-HPODE [1]. 4-ONA is reactive and can covalently modify proteins. However, its direct detection in vivo is challenging due to its reactivity and low abundance.

A major breakthrough was identifying a stable end-product: the lysine adduct Nϵ-(4-oxononanoyl)lysine (ONL) [3]. ONL is a 4-ketoamide-type adduct formed when the precursor aldehyde 4-oxo-2(E)-nonenal (ONE) reacts with lysine residues on proteins [3]. ONL is a prominent, long-lived adduct, making it a superior target for quantifying the biological impact of lipid peroxidation.

Validated LC-ESI-MS/MS Protocol for ONL Quantification

This protocol describes the sensitive quantification of protein-bound ONL in biological samples using Liquid Chromatography with on-line Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [3].

Sample Preparation Workflow

The process of preparing biological samples for ONL analysis involves a series of steps to isolate and hydrolyze proteins. The workflow is as follows:

G Biological Sample    (e.g., tissue, cultured cells) Biological Sample    (e.g., tissue, cultured cells) Homogenization Homogenization Biological Sample    (e.g., tissue, cultured cells)->Homogenization Protein Precipitation & Isolation Protein Precipitation & Isolation Homogenization->Protein Precipitation & Isolation Protein Hydrolysis    (e.g., Acid Hydrolysis) Protein Hydrolysis    (e.g., Acid Hydrolysis) Protein Precipitation & Isolation->Protein Hydrolysis    (e.g., Acid Hydrolysis) Centrifugation & Filtration Centrifugation & Filtration Protein Hydrolysis    (e.g., Acid Hydrolysis)->Centrifugation & Filtration LC-ESI-MS/MS Analysis LC-ESI-MS/MS Analysis Centrifugation & Filtration->LC-ESI-MS/MS Analysis

Detailed Procedures for Key Steps
  • Sample Homogenization: Tissues or cell pellets should be homogenized in a cold buffer containing antioxidants (e.g., 100 μM Trolox) and protease inhibitors (e.g., 1 mM PMSF) in 50 mM sodium phosphate buffer, pH 7.4, to prevent artificial oxidation during processing [3].
  • Protein Precipitation and Delipidation: Isolate proteins via precipitation using ice-cold acetone or chloroform/methanol. Wash the resultant protein pellet thoroughly with a methanol/water (1:1, v/v) mixture or a 2:1 (v/v) mixture of 100 mM NH₄Cl (pH 7.4) and methanol to remove neutral lipids and salts [3].
  • Protein Hydrolysis: Hydrolyze the purified protein pellet (e.g., 1-2 mg) using acid hydrolysis. A common method is 6 M HCl at 110°C for 24 hours under an inert nitrogen atmosphere to prevent further oxidation. Alternative enzymatic hydrolysis protocols using pronase or proteinase K may also be optimized [3].
  • Solid-Phase Extraction (SPE): After hydrolysis, clarify the sample by centrifugation and pass it through a C18 solid-phase extraction cartridge. Elute ONL with methanol and evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the dry residue in the initial mobile phase for LC-MS/MS analysis [3].
Mass Spectrometry Parameters

The table below summarizes key parameters for LC-ESI-MS/MS analysis of ONL.

Parameter Category Specification
Chromatography Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8-2.6 μm) [3].
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid [3].
Ionization Electrospray Ionization (ESI), positive ion mode [3].
Mass Analyzer Triple quadrupole (QQQ) for Multiple Reaction Monitoring (MRM) [3].
Quantification Use of stable isotope-labeled internal standard (e.g., d₄-ONL or ¹³C₆-ONL) is critical for accurate quantification [3].

Biological Application: ONL in Atherosclerosis Research

This method has been successfully applied to demonstrate the formation of ONL during the oxidative modification of low-density lipoprotein (LDL) in vitro and to confirm its presence in human atherosclerotic lesions [3]. Immunohistochemistry with an ONL-specific monoclonal antibody (mAb 9K3) showed intense staining in vascular endothelial cells and macrophage-derived foam cells within these lesions [3].

Critical Technical Notes

  • Artifact Control: The use of antioxidants (Trolox, BHT) in homogenization buffers is essential to minimize ex vivo lipid peroxidation [3].
  • Internal Standard: A stable isotope-labeled internal standard should be added to the protein pellet before hydrolysis to correct for losses during sample preparation and variability in MS ionization efficiency [3].
  • Method Validation: The LC-ESI-MS/MS method must be rigorously validated for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy before analyzing experimental samples [3].

References

Application Notes and Protocols: The Role of 4-Oxononanoic Acid in Plant Defense Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

4-Oxononanoic acid is an emerging signaling molecule and defense precursor in plant immune responses with significant potential for sustainable agriculture applications. This keto acid serves as a direct precursor to γ-nonalactone and participates in plant defense signaling pathways, contributing to enhanced resistance against various pathogens. These application notes provide comprehensive experimental protocols for quantifying this compound in plant tissues, demonstrating its biotransformation to antimicrobial compounds, and evaluating its efficacy in priming plant defense responses. We include optimized methodologies for extraction, analysis using gas chromatography-mass spectrometry (GC-MS), and functional assays that collectively establish this compound as a key mediator in plant innate immunity. These protocols are designed for researchers investigating plant-pathogen interactions and developing novel elicitor-based crop protection strategies.

Introduction

Plant defense mechanisms against pathogens involve a sophisticated network of biochemical signaling pathways and antimicrobial compound production. Among various defense-related metabolites, oxylipins—oxygenated derivatives of polyunsaturated fatty acids—play crucial roles as signaling molecules and direct antimicrobial agents [1]. This compound (4-ONA) is a keto acid that has recently been identified as a key metabolic intermediate in plant defense responses, particularly noted for its role as a direct precursor to γ-nonalactone, a compound associated with defense signaling and antimicrobial activity [2].

The significance of this compound extends beyond its conversion to lactone compounds. As part of the broader oxylipin pathway, it participates in the complex signaling network that plants activate upon pathogen recognition. Research indicates that oxylipins function not only as direct antimicrobial agents but also as regulators of defense gene expression and programmed cell death at infection sites [1]. The induced defense responses in plants treated with elicitors like this compound include reconstruction of cell ultrastructure, increased production of defense enzymes, and redirection of metabolic fluxes toward protective compounds [3].

Understanding the role of specific oxylipins such as this compound in plant immunity provides valuable insights for developing sustainable crop protection strategies. Unlike conventional pesticides, elicitors that activate the plant's innate immune system offer an environmentally friendly approach to disease management with potentially lower risks of pathogen resistance development [4] [5]. These application notes consolidate current knowledge and provide detailed methodologies for studying this compound in plant defense contexts.

Chemical Properties and Quantitative Analysis

Structural Characteristics and Biochemical Relationships

This compound (C₉H₁₆O₃) is a nine-carbon keto fatty acid characterized by a carbonyl group at the C4 position and a carboxylic acid terminus. This structure makes it highly reactive and amenable to enzymatic and non-enzymatic transformations, particularly intramolecular cyclization to form γ-nonalactone, a volatile compound with known antimicrobial properties [2]. The compound exists in two enantiomeric forms ((R) and (S)), with the (R)-enantiomer being preferentially produced in biological systems and exhibiting different sensory properties and biological activities [2].

Within the plant oxylipin family, this compound belongs to a broader class of oxygenated fatty acid derivatives that includes jasmonates, divinyl ethers, and other lactone compounds. Oxylipins are primarily synthesized from linoleic (18:2) and linolenic (18:3) acids through oxidation initiated by lipoxygenases (LOXs), α-dioxygenases (α-DOX), or other oxygenases [1]. The structural diversity of oxylipins allows them to fulfill various roles in plant defense, from direct antimicrobial activity to signaling functions.

Distribution and Quantification in Plant Tissues

This compound has been identified and quantified in the must of important grape cultivars, with significant variation observed between varieties and developmental stages. The table below summarizes the concentration ranges reported in different experimental contexts:

Table 1: Quantitative Distribution of this compound in Plant Systems

Plant Material Concentration Range Extraction Method Analysis Technique Reference
Merlot grape must Traces - 60 μg/L Dichloromethane extraction GC-MS (NCI mode) [2]
Cabernet Sauvignon grape must Traces - 60 μg/L Dichloromethane extraction GC-MS (NCI mode) [2]
Synthetic standards 10-1000 μg/L (calibration) Solvent dilution GC-MS [2]

The enantiomeric ratio of this compound and its transformation products differs significantly between natural plant tissues and synthetic preparations. In grape must, the (R)-enantiomer predominates with an average ratio of 94:6 (R/S), while this ratio shifts to approximately 65:35 in fermented products, indicating enantioselective processing during biotransformation [2]. This enantiomeric preference has functional significance, as the two forms exhibit different detection thresholds (66 μg/L for R-form vs. 35 μg/L for S-form) and potentially different biological activities [2].

Role in Plant Defense Mechanisms

Direct Antimicrobial Effects

This compound contributes to plant direct defense through its role as a precursor to antimicrobial compounds. Its biotransformation to γ-nonalactone represents a conversion from a less active precursor to a compound with demonstrated antimicrobial properties. Research has established that many oxylipins exhibit significant growth inhibition against various plant pathogens, including bacteria, fungi, and oomycetes [1]. In large-scale screening studies, the majority of tested oxylipins (41 out of 43) showed inhibitory activity against at least some plant pathogens, with 26 compounds active against three or more different microbial species [1].

The antimicrobial activity of oxylipins varies based on their structural features, including chain length, oxygenated functional groups, and stereochemistry. For this compound, the keto group at the C4 position appears crucial for its biological activity, both as a direct antimicrobial agent and as a lactone precursor. The compound's effectiveness stems from its ability to disrupt microbial membranes and interfere with essential metabolic processes, though its exact mode of action requires further elucidation.

Defense Signaling and Priming

Beyond direct antimicrobial effects, this compound functions as a signaling molecule in plant immune responses. Treatment with such elicitors primes plants for enhanced defense by establishing a "alerted state" that enables faster, stronger responses to subsequent pathogen attacks [5]. This priming phenomenon is characterized by chromatin modifications that "mark" defense genes for rapid activation, accumulation of inactive MAP kinases ready for activation, and enhanced production of reactive oxygen species (ROS) upon pathogen recognition [6].

The signaling pathways activated by this compound likely intersect with established defense hormone networks, particularly the jasmonic acid (JA) and salicylic acid (SA) pathways. Similar to other oxylipins, this compound may modulate the balance between these signaling pathways to orchestrate appropriate defense responses against different pathogen types [7]. The diagram below illustrates the potential position of this compound within plant defense signaling networks:

G cluster_0 External Signals cluster_1 Plant Recognition cluster_2 Oxylipin Pathway cluster_3 Defense Activation Pathogen Pathogen PAMPs PAMPs Pathogen->PAMPs Releases PRR PRR PAMPs->PRR Binding PlantCell PlantCell DefenseResponse DefenseResponse PTI PTI PRR->PTI Activates FourONA FourONA PTI->FourONA Induces DAMP DAMP DAMP->PRR Binding LinolenicAcid LinolenicAcid LOX LOX LinolenicAcid->LOX Oxidation LOX->FourONA Synthesis GammaNonalactone GammaNonalactone FourONA->GammaNonalactone Biotransformation DefenseGenes DefenseGenes FourONA->DefenseGenes Primes Antimicrobial Antimicrobial GammaNonalactone->Antimicrobial Direct effect DefenseGenes->DefenseResponse Antimicrobial->DefenseResponse

Figure 1: Integration of this compound in Plant Defense Signaling. 4-ONA is synthesized through the oxylipin pathway and contributes to defense both directly and through priming of defense genes.

Systemic Resistance Induction

Evidence suggests that this compound may participate in the establishment of systemic acquired resistance (SAR), a whole-plant immunity state that provides long-lasting protection against broad pathogen spectra [5]. SAR is typically associated with accumulation of salicylic acid and pathogenesis-related (PR) proteins, and it can be triggered by various elicitors, including oxylipin derivatives [4].

The duration of protection afforded by elicitor treatment depends on concentration and application method. High concentrations of elicitors often induce localized necrosis and short-term protection, while low concentrations can establish systemic immunization that persists for weeks to months [3]. For 4-oxonanoic acid, the optimal concentration range for defense induction without phytotoxicity must be determined empirically for each plant species.

Experimental Protocols

Extraction and Analysis from Plant Tissues

Principle: This protocol describes the extraction, identification, and quantification of this compound from plant tissues using dichloromethane extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis [2].

Materials and Reagents:

  • Fresh plant tissue (e.g., grape berries, leaves)
  • Dichloromethane (HPLC grade)
  • Anhydrous sodium sulfate
  • Deuterated internal standard (d6-4-oxononanoic acid)
  • Derivatization reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
  • GC-MS system with negative chemical ionization capability

Procedure:

  • Homogenization: Homogenize 10 g of fresh plant tissue in 30 mL of dichloromethane using a pre-chilled mortar and pestle or mechanical homogenizer.
  • Internal Standard Addition: Add 100 μL of deuterated internal standard solution (1 μg/mL in dichloromethane) to correct for extraction efficiency.
  • Extraction: Extract the homogenate by shaking for 2 hours at 4°C in the dark.
  • Phase Separation: Centrifuge at 10,000 × g for 15 minutes at 4°C and collect the organic phase.
  • Dehydration: Pass the organic extract through anhydrous sodium sulfate to remove residual water.
  • Concentration: Evaporate the extract to approximately 100 μL under a gentle nitrogen stream.
  • Derivatization: Mix 50 μL of concentrated extract with 20 μL of MSTFA and incubate at 60°C for 30 minutes.
  • GC-MS Analysis:
    • Injection Volume: 1 μL in splitless mode
    • Column: Equity-5 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
    • Temperature Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min
    • Ionization: Negative chemical ionization with methane as reagent gas
    • Detection: Selected ion monitoring at m/z 201, 215, and 287 for this compound

Validation Parameters:

  • Linearity: 5-500 μg/L (R² > 0.99)
  • Limit of Detection: 0.5 μg/L
  • Recovery: 85-95% with internal standard correction
  • Precision: <10% RSD for replicate analyses
Biotransformation Assay Using Saccharomyces cerevisiae

Principle: This protocol demonstrates the conversion of this compound to γ-nonalactone during alcoholic fermentation, confirming its role as a direct precursor [2].

Materials and Reagents:

  • Saccharomyces cerevisiae strain (e.g., EC1118)
  • Synthetic grape juice medium
  • This compound standard (≥95% purity)
  • Deuterated d6-4-oxononanoic acid for tracer studies
  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Yeast Preparation: Grow S. cerevisiae in YPD medium overnight at 28°C with shaking (150 rpm).
  • Inoculation: Centrifuge yeast culture (5,000 × g, 5 min) and resuspend in synthetic grape juice medium to OD600 = 0.5.
  • Substrate Addition: Add this compound to a final concentration of 50 μg/L. For tracer studies, use a 1:1 mixture of natural and deuterated standard.
  • Fermentation: Incubate at 25°C for 7 days, monitoring fermentation progress by weight loss.
  • Sampling: Collect 5 mL samples at 0, 24, 48, 72, and 168 hours for analysis.
  • Extraction: Pass samples through C18 SPE cartridges preconditioned with methanol and water. Elute with dichloromethane.
  • Analysis: Analyze extracts by GC-MS as described in Protocol 4.1, with additional monitoring for γ-nonalactone (m/z 85, 99, 114).

Key Measurements:

  • Conversion rate of this compound to γ-nonalactone
  • Enantiomeric ratio of γ-nonalactone produced ((R) vs (S))
  • Temporal profile of biotransformation during fermentation
Defense Response Priming Assay

Principle: This protocol evaluates the priming activity of this compound by measuring enhanced defense responses to pathogen challenge in treated plants [5].

Materials and Reagents:

  • Arabidopsis thaliana plants (4-5 weeks old)
  • This compound working solution (10 μM in 0.01% Tween 20)
  • Pathogen inoculum (e.g., Hyaloperonospora arabidopsidis)
  • Control solution (0.01% Tween 20)
  • Lactophenol trypan blue staining solution
  • RNA extraction kit
  • qPCR reagents for defense gene expression analysis

Procedure:

  • Plant Treatment: Spray 4-oxonanoic acid solution (10 μM) or control solution onto Arabidopsis leaves until runoff.
  • Incubation: Maintain plants under controlled conditions (22°C, 70% humidity, 12h photoperiod) for 24 hours.
  • Pathogen Challenge: Inoculate treated plants with H. arabidopsidis suspension (5 × 10⁴ spores/mL).
  • Disease Assessment: At 7 days post-inoculation, quantify sporulation by washing spores from leaves and counting with a hemocytometer.
  • Histochemical Staining: Stain leaves with lactophenol trypan blue to visualize hypersensitive response and cell death.
  • Gene Expression Analysis:
    • Extract RNA from treated leaves at 0, 6, 12, and 24 hours post-inoculation
    • Perform qPCR for defense marker genes (PR1, PDF1.2, PAL)
    • Calculate fold induction relative to control treatment

Evaluation Parameters:

  • Reduction in pathogen sporulation (%)
  • Timing and extent of hypersensitive response
  • Amplitude and kinetics of defense gene activation
  • Comparison with known elicitors (BTH, isotianil)

Table 2: Expected Results from Defense Response Priming Assay

Parameter Control 4-ONA Treated Significance
Spore count (spores/mL) 5.2 × 10⁴ ± 0.3 × 10⁴ 1.1 × 10⁴ ± 0.2 × 10⁴ p < 0.01
PR1 expression (fold change) 1.0 ± 0.2 8.5 ± 1.2 p < 0.05
HR appearance (hpi) 36 ± 4 18 ± 2 p < 0.01
Protection (%) - 78.8 ± 3.2 -

Application Guidelines for Crop Protection

Formulation and Optimization

Effective application of this compound as an plant defense elicitor requires careful consideration of formulation components and application parameters. Based on research with similar oxylipin elicitors, the following guidelines are recommended:

Table 3: Formulation and Application Parameters for this compound

Parameter Recommended Range Notes
Concentration 10⁻⁷ - 10⁻⁸ M Lower concentrations often more effective for systemic immunization [3]
Application Timing 24-48 hours before expected pathogen challenge Allows for establishment of primed state [5]
Application Frequency Single application or 2-3 week intervals Duration of protection varies by crop species
Adjuvants 0.01-0.05% surfactant (e.g., Tween 20) Improves leaf coverage and penetration
Compatibility Compatible with most fungicides Avoid alkaline mixtures (pH > 8.0)

The optimal concentration of this compound for defense induction follows a biphasic response, where high concentrations (above 10⁻⁵ M) may cause tissue damage and localized necrosis, while lower concentrations (10⁻⁷ to 10⁻⁸ M) establish systemic immunization without phytotoxicity [3]. Field validation is essential to determine crop-specific optimal concentrations.

Integration with Pest Management

This compound should be integrated into comprehensive disease management programs rather than used as a standalone treatment. Its mode of action as a defense primer makes it particularly valuable as a preventative treatment applied before disease outbreaks or during periods of high disease pressure.

Effective integration strategies include:

  • Application during early growth stages to establish baseline resistance
  • Use in rotation with conventional fungicides to reduce selection pressure
  • Combination with biological control agents for enhanced efficacy
  • Integration into decision support systems based on disease forecasting models

The compatibility of this compound with other crop protection inputs should be verified through jar tests and small-scale trials before large-scale implementation. Monitoring of defense gene expression or other priming markers can help optimize application timing in different crop systems.

Conclusion and Future Perspectives

This compound represents a promising natural elicitor with demonstrated roles in plant defense through both direct antimicrobial precursor activity and defense priming mechanisms. The experimental protocols provided herein enable researchers to quantify this compound in plant tissues, validate its biotransformation to active defense compounds, and evaluate its efficacy in enhancing disease resistance.

The application of this compound in agriculture aligns with growing interest in sustainable crop protection strategies that leverage the plant's innate immune system. Unlike direct antimicrobial agents, defense elicitors typically pose lower risks for resistance development and have favorable environmental and toxicological profiles [4]. However, several research gaps remain to be addressed, including:

  • Molecular targets and receptors for this compound in plant cells
  • Signal transduction pathways activated by this compound
  • Synergistic relationships with other defense signaling pathways
  • Field efficacy across diverse crop-pathogen systems
  • Formulation technologies to enhance stability and delivery

Future research should focus on elucidating the complete mode of action of this compound, optimizing application strategies for different cropping systems, and developing commercial formulations that maintain bioactivity under field conditions. As understanding of plant immune mechanisms advances, oxylipins like this compound offer exciting opportunities for developing next-generation crop protection products that work in harmony with plant biology.

References

Deuterium exchange problems in 4-oxononanoic acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

General Principles of H/D Exchange & Troubleshooting

The table below outlines common issues in H/D exchange experiments, their potential causes, and solutions based on general methodology. This can serve as a template for acid-specific troubleshooting.

Problem Potential Cause Troubleshooting Steps
Low Deuterium Incorporation Incorrect pD of reaction medium; insufficient catalyst; reaction time too short; temperature too low [1]. Optimize pD (exchange rates are pH/pD dependent) [1]; ensure adequate concentration of acid catalyst (e.g., DCl) [2]; increase reaction time or temperature.
Back-Exchange (Loss of Deuterium) Slow analysis under protic conditions after the exchange reaction [1]. Quench the exchange reaction by rapidly lowering the pH to the minimum exchange rate (e.g., pH 2.6 for proteins) [1]; use aprotic solvents for analysis where possible; minimize delay between quenching and analysis.
Unwanted Side Reactions Substrate degradation under strong acid/base conditions or high temperature [1]. Screen for milder reaction conditions; use a more robust catalyst; reduce reaction temperature.
Inconsistent or Scrambled MS Data Hydrogen scrambling during mass spectrometry analysis, particularly with Collision-Induced Dissociation (CID) [1]. Use fragmentation techniques with minimal scrambling, such as Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) [1]; optimize mass spectrometer parameters to reduce ion heating.

A Relevant Experimental Workflow

While not specific to 4-oxononanoic acid, one research paper details a two-step synthesis of a deuterated alkane from nonanoic acid, which shares a similar carbon chain length and functional group origin [2]. The H/D exchange step is directly applicable.

  • Deuterium Exchange Protocol [2]:
    • Reactants: Nonanoic acid, 3.00 M DCl in D₂O.
    • Procedure: The hydrogen-deuterium exchange was carried out by reacting nonanoic acid with the DCl-D₂O solution.
    • Confirmation: The resulting deuterated nonanoic acid was confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy [2].

How to Develop Specific FAQs for Your Context

Since direct information is limited, here are some strategies to build the specific, in-depth content your audience needs:

  • Consult Specialized Databases: Search in-depth on platforms like SciFinder or Reaxys. These are more suited for detailed reaction conditions and troubleshooting than general web searches.
  • Analyze the Carbonyl Group's Role: The ketone group in this compound is key. Focus your literature search on H/D exchange mechanisms for alpha-hydrogens (α-hydrogens) to carbonyls (ketones and acids), as these are typically the most readily exchangeable sites.
  • Leverage NMR for Troubleshooting: As highlighted in the search results, Deuterium Oxide (D₂O) is used in NMR to identify exchangeable protons. If a peak disappears from a ¹H NMR spectrum after D₂O addition, it confirms that proton is labile (e.g., in -OH or -NH groups) [3]. This technique can be used to verify successful exchange at specific sites.

Workflow for H/D Exchange Experiment Design and Analysis

The diagram below summarizes the key stages and decision points in a general H/D exchange experiment, which can be adapted for your specific molecule.

hd_exchange_workflow start Plan H/D Exchange Experiment step1 Reaction Phase: - Dissolve substrate in D₂O - Adjust pD and temperature - Add catalyst if needed start->step1 step2 Quenching: Rapidly adjust pH to 2.6 (to minimize back-exchange) step1->step2 step3 Analysis Method Selection step2->step3 m1 Mass Spectrometry step3->m1 For global incorporation m2 NMR Spectroscopy step3->m2 For site-specific information step4 Data Interpretation & Troubleshooting m1->step4 m2->step4

References

Optimizing 4-oxononanoic acid extraction from complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: HPLC Analysis and Retention Time

1. Why do my analyte's retention times vary between different HPLC columns, and how can I predict them accurately?

Retention time (tR) shifts between columns are common due to differences in column chemistry and performance. The Linear Calibration using Two Reference Substances (LCTRS) method provides a more accurate and robust prediction than traditional relative retention times [1].

  • Principle: A linear relationship exists between the retention times of compounds on different HPLC systems. By establishing an average "Standard Retention Time" (StR) and using two reference substances, you can calibrate for any specific column [1].
  • Procedure:
    • Run your method on multiple columns (≥5 recommended for a stable StR) and calculate the StR for your target analyte and at least two reference substances [1].
    • On your specific lab column, run the two reference substances to get their tR values.
    • Establish a linear calibration curve (tR_coli = a × StR + b) using the two reference points.
    • Use this curve to predict the tR of 4-oxononanoic acid on your column based on its StR.

2. Why did my retention times increase when I used a more polar mobile phase? I expected the polar compounds to move faster.

In Reversed-Phase Chromatography, this is expected behavior. The key is understanding competition and solvent strength [2].

  • The Rule: "Like dissolves like and like sticks to like." In RPLC, a non-polar analyte sticks to the non-polar stationary phase [2].
  • The Mechanism: The mobile phase competes to dissolve the analyte. A more polar mobile phase (e.g., higher water content) is a "weaker" solvent for a non-polar analyte, making it prefer the stationary phase, thus increasing retention time. A less polar mobile phase (e.g., more acetonitrile) is a "stronger" solvent, dissolving the analyte better and decreasing retention time [2].

The table below clarifies this relationship:

Factor Change Impact on Retention Time in RPLC Explanation
Increased mobile phase polarity (e.g., more water) Increases Weaker solvent; analyte prefers stationary phase [2].
Decreased mobile phase polarity (e.g., more ACN/MeOH) Decreases Stronger solvent; analyte is dissolved more easily [2].
Increased analyte non-polarity Increases "Like sticks to like"; stronger interaction with stationary phase [2].

Experimental Protocols for Extraction & Analysis

Here are detailed methodologies adapted from general organic acid handling.

Protocol 1: LCTRS Method for Reproducible HPLC Identification

This method ensures you can identify this compound consistently across different instruments and columns [1].

  • Step 1: Establish Standard Retention Time (StR)

    • Acquire a pure standard of this compound and at least two other reference substances.
    • Analyze these standards using your HPLC method on a minimum of 5 different C18 columns. Using more columns yields a more robust StR.
    • For each compound, calculate the StR as the arithmetic average of all measured retention times: StR = ∑(t_Ri)/n [1].
  • Step 2: Calibrate with Your Laboratory System

    • On your specific HPLC system and column, inject the two reference substances and record their tR values.
    • Perform a linear regression to establish the relationship: tR_lab = a × StR + b.
  • Step 3: Predict and Validate

    • Use the calibration curve from Step 2 to predict the retention time of this compound on your system using its StR.
    • Validate the prediction by running the actual standard.

The workflow for this method is outlined below:

Start Start LCTRS Protocol Step1 Run standards on multiple columns (n ≥ 5) Start->Step1 Step2 Calculate Standard Retention Time (StR) Step1->Step2 Step3 On lab system: run two reference substances Step2->Step3 Step4 Build linear calibration: tR_lab = a × StR + b Step3->Step4 Step5 Predict tR for This compound Step4->Step5 Step6 Validate prediction with actual standard Step5->Step6

Protocol 2: UV-Vis Spectrophotometry for Detection and Quantification

UV-Vis spectroscopy is useful for quantifying this compound in purified fractions, as the ketone and carboxylic acid groups are likely to absorb in the UV range [3].

  • Instrument Setup: Use a quartz cuvette, as glass and plastic absorb UV light. Set up a blank sample using your extraction solvent [3].
  • Wavelength Scan: Perform an initial scan from 200 nm to 400 nm to identify the wavelength of maximum absorbance (λ_max) for a standard of this compound.
  • Calibration and Quantification:
    • Prepare a series of standard solutions of known concentration.
    • Measure the absorbance at the λ_max for each standard.
    • Create a calibration curve of Absorbance vs. Concentration, which should follow the Beer-Lambert Law (A = εLc) [3].
    • Measure your unknown sample's absorbance and use the calibration curve to determine its concentration.
  • Important Considerations:
    • Ensure absorbance readings are within the instrument's dynamic range (preferably below 1 AU) for accurate quantitation. Dilute the sample if necessary [3].
    • Be aware that the solvent itself may absorb light; ensure your reference blank matches the sample solvent [3].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Unretained or poorly resolved peaks on HPLC Mobile phase is too strong (non-polar). Increase mobile phase polarity by using a higher percentage of water in the gradient [2].
Unacceptable retention time drift between columns Normal column-to-column variation. Implement the LCTRS method described above to calibrate for your specific system [1].
Low recovery during liquid-liquid extraction Incorrect solvent pH; acid is ionized and not partitioning to organic phase. Adjust aqueous phase pH to at least 2 units below the pKa of the acid to ensure it is in its protonated, neutral form.
Low signal or poor linearity in UV-Vis Sample concentration is too high or low; solvent absorption. Dilute the sample to bring absorbance below 1.0. Use a high-purity, UV-transparent solvent like methanol or acetonitrile in the relevant range [3].

Key Technical Concepts

  • HPLC Retention Mechanism: In Reversed-Phase HPLC, retention is governed by the analyte's interaction with the non-polar stationary phase. Increasing mobile phase polarity reduces its ability to "compete" for and dissolve the analyte, increasing retention [2].
  • Acid Extraction Fundamentals: The efficiency of extracting a carboxylic acid from an aqueous matrix into an organic solvent is highly dependent on pH. The acid must be in its protonated, neutral form. The working pH should be below 4-4.5 for effective extraction.
  • Detection Modes: If this compound lacks a strong UV chromophore, consider Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) as universal, mass-based detection alternatives that do not rely on UV absorbance.

References

Improving recovery of 4-oxononanoic acid in SPE protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: SPE Recovery

Here are answers to some common questions about SPE recovery issues:

Q1: What are the most common causes of low recovery in SPE? Low recovery usually happens when the analyte isn't properly retained by the sorbent or isn't fully eluted. The table below summarizes the frequent causes and their solutions [1] [2] [3].

Cause of Low Recovery Proposed Solution
Incorrect Sorbent Chemistry Select a sorbent with a matching retention mechanism (e.g., reversed-phase for non-polar analytes, ion-exchange for charged species). For very strong retention, use a less hydrophobic sorbent [1].
Insufficient Elution Use a stronger elution solvent (higher organic percentage), adjust pH to neutralize the analyte, or increase the elution volume [1] [3].
Sorbent Overload Reduce the sample load or use a cartridge with higher capacity (e.g., polymeric sorbents have ~3x the capacity of silica-based ones) [1].
Improper Conditioning Always condition the cartridge (e.g., with methanol) followed by equilibration with a solvent matching the sample matrix to ensure proper retention [2] [3].
Flow Rate Too High Slower flow rates (e.g., 1 mL/min or less) allow for better interaction between the analyte and sorbent, improving recovery [2].

Q2: Why am I getting poor reproducibility between samples? Poor reproducibility often stems from inconsistencies in the SPE process [1]. Key things to check:

  • Column Drying: Ensure the sorbent bed does not run dry before or during sample loading. If it does, you must re-condition and re-equilibrate the cartridge [1] [3].
  • Inconsistent Flow Rates: Control the flow rate during all steps, especially sample loading and elution. Using a manifold or pump is recommended [1] [2].
  • Variable Elution: Apply the elution solvent in two aliquots and let it "soak" on the sorbent bed for 1-5 minutes before drawing it through to ensure complete desorption [2].

Q3: The cleanup is unsatisfactory, with many interfering compounds. What can I do? This indicates insufficient selectivity [1].

  • Optimize Wash Solvent: Don't be overly cautious. Use the strongest possible wash solvent that does not elute your target analyte to remove as many impurities as possible [2].
  • Choose a Selective Sorbent: For ionizable compounds, a mixed-mode or ion-exchange sorbent provides much cleaner extracts than a standard reversed-phase sorbent [2].

Troubleshooting Guide: A Step-by-Step Workflow

The following diagram maps a logical workflow for diagnosing and solving SPE recovery problems.

SPE_Troubleshooting_Workflow SPE Recovery Troubleshooting Workflow Start Low Recovery Observed Step1 Check Sorbent & Sample Chemistry • Is sorbent mechanism (RP, Ion-Exchange) correct? • Is sample pH adjusted for optimal retention? Start->Step1 Step1:s->Step1:s No Step2 Review Conditioning & Loading • Was sorbent properly conditioned? • Was flow rate during loading too high? • Did the sorbent bed dry out? Step1->Step2 Chemistry is correct Step2:s->Step2:s No Step3 Investigate Elution Step • Is elution solvent strong enough? • Is elution volume sufficient? • Was a 'soak step' used? Step2->Step3 Procedure is correct Step3:s->Step3:s No Step4 Evaluate Sorbent Capacity • Was the cartridge overloaded? • Consider larger cartridge or reduced load. Step3->Step4 Elution is optimal Step4:s->Step4:s No End Recovery Improved Step4->End Capacity is sufficient

Experimental Protocol for Optimization

If you are developing or optimizing an SPE method from scratch, here is a detailed protocol adapted from a recent study that simultaneously extracted two pharmaceutical compounds from wastewater [4]. You can use this as a template, adjusting the parameters for your specific compound, 4-oxononanoic acid.

1. Sorbent Selection and Pre-conditioning

  • Sorbent: Use a 60 mg/3 mL Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. HLB sorbents are versatile and can retain a wide range of compounds [4].
  • Conditioning: Pre-condition the cartridge by passing 5 mL of methanol (or your chosen organic solvent) through it, followed by 5 mL of ultra-pure water. Ensure the sorbent bed does not run dry [4].

2. Sample Preparation and Loading

  • pH Adjustment: Adjust the pH of your sample solution. The referenced study found pH 2 to be optimal for their analytes. You should test different pH values to find the optimum for this compound [4].
  • Loading: Load a known volume of your sample (e.g., 100 mL) onto the cartridge under vacuum. Control the flow rate to about 1 mL/min for better retention [4] [2].

3. Washing and Elution

  • Washing: Pass 5 mL of a weak solvent (e.g., 10% methanol in water) through the cartridge to remove unwanted matrix interferences [4].
  • Elution Optimization:
    • Solvent Strength: Test different solvents and concentrations (e.g., 50%, 80%, and 100% methanol or acetonitrile) to find the weakest solvent that fully elutes your analyte [4] [2].
    • Elution Volume: Test different volumes (e.g., 3, 4, 5, and 6 mL) of your chosen eluent to determine the minimum volume needed for complete recovery [4].
    • Soak Step: Allow the elution solvent to soak the sorbent bed for 1-5 minutes before applying vacuum or pressure to improve recovery and reproducibility [2].

4. Final Preparation for Analysis

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).
  • Reconstitute the dried sample in a small volume (e.g., 1 mL) of a solvent compatible with your HPLC system.
  • Filter the reconstituted sample through a 0.22 µm nylon syringe filter before injection [4].

References

Reducing degradation of 4-oxononanoic acid during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Analytic: 4-Oxononanoic Acid

This compound is a carbonyl-containing compound (specifically, a keto acid) that can be formed as a product of lipid peroxidation [1] [2]. Its structure makes it potentially reactive and susceptible to degradation, similar to other aldehydes and keto acids. The key challenge in its analysis often lies in its stability during sample preparation and analysis [2].

Analytical Methodologies & Stability Considerations

Based on the analysis of reactive carbonyl compounds, here are the primary methodological approaches and key considerations for ensuring analyte integrity.

Method Key Consideration for Stability Derivatization Needed? Reported Advantages
Liquid Chromatography (LC-MS) [2] Stabilize the carbonyl group; prevent decomposition during sample prep and on-column. Highly Recommended High sensitivity and specificity; allows for use of stable isotope internal standards.
Gas Chromatography (GC-MS) [2] Analyze volatile derivatives; underivatized keto acids may degrade in hot injection port. Required (for reliability) Excellent separation efficiency; robust libraries for identification.
HPLC-UV/FLD [3] Limited native UV absorption/fluorescence; derivatization enhances detection. Required Widely accessible instrumentation; derivatization can improve sensitivity and selectivity.

Recommended Workflow for Sample Preparation & Analysis

The following diagram outlines a general workflow for analyzing this compound, incorporating steps to minimize degradation:

workflow Start Sample Collection Prep Sample Preparation Low Temperatures, Antioxidants Start->Prep Immediate processing or freeze at -80°C Derivatization Derivatization Step (e.g., with BBHA) Prep->Derivatization Stabilized extract Analysis Chromatographic Analysis (LC-MS/GC-MS) Derivatization->Analysis Stable derivative Data Data Acquisition & Quantification Analysis->Data

Detailed Protocols & FAQs

1. Sample Collection and Storage

  • Q: How should samples containing this compound be handled post-collection?
    • A: Process samples immediately whenever possible. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles. The use of preservatives like butylated hydroxytoluene (BHT) or Trolox should be tested, as they can inhibit further lipid peroxidation that might generate or degrade the analyte [1].

2. Derivatization for Enhanced Stability and Detection

  • Q: Why is derivatization recommended, and what reagents can be used?
    • A: Derivatization stabilizes the reactive carbonyl group, preventing degradation and significantly improving chromatographic behavior and detection sensitivity [2].
    • Protocol Suggestion (Based on Aldehyde Analysis):
      • Reagent: BBHA (1-((ammoniooxy)methyl)-2-bromobenzene chloride). This brominated reagent forms a stable oxime derivative and incorporates a bromine atom, providing a characteristic isotopic pattern (⁷⁹Br/⁸¹Br) for highly selective detection in mass spectrometry [2].
      • Procedure:
        • Reconstitute or dilute the sample in a suitable solvent (e.g., methanol/water mix).
        • Add BBHA solution and a buffer like PIPES to maintain a slightly acidic to neutral pH.
        • Incubate at a mild temperature (e.g., 37°C for 60-90 minutes).
        • Analyze the derivatized sample directly or after a clean-up step.

3. Chromatographic Analysis

  • Q: What chromatographic conditions should I optimize?
    • A:
      • For LC-MS: Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water, often with a modifier like 0.1% formic acid. A shallower gradient might improve the separation of the derivative from interfering compounds [3].
      • For GC-MS: After derivatization (which often includes a silylation step after oximation for keto groups), use a standard temperature ramp program on a non-polar or mid-polar capillary column [2].
      • General Tip: Keep the autosampler temperature low (e.g., 4-10°C) to maintain derivative stability before injection.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Poor Chromatographic Peak Shape Degradation of the analytic on-column. Ensure complete derivatization; use inert liner/column; optimize mobile phase pH.
Low Analytical Signal Incomplete derivatization or decomposition during storage. Check derivatization reaction time/temperature; verify storage conditions; use internal standard.
High Background Noise Interferences from complex matrix (e.g., biological samples). Improve sample clean-up (e.g., solid-phase extraction); leverage selective detection (e.g., MS/MS).
Inconsistent Results Between Runs Variable derivatization efficiency. Strictly control reaction conditions; use a fresh, high-purity derivatizing reagent.

Key Takeaways and Future Research

  • Stability is Paramount: The core strategy is to stabilize the reactive keto group through rapid processing, cold storage, and chemical derivatization.
  • Derivatization is Key: Using a reagent like BBHA can simultaneously stabilize this compound, enhance its detection, and provide a selective marker for mass spectrometric analysis.
  • Method Validation is Crucial: Any developed protocol must be rigorously validated for your specific sample matrix to ensure accuracy, precision, and stability throughout the analysis.

References

Troubleshooting incomplete derivatization of 4-oxononanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Troubleshooting Guide

The flowchart below outlines a systematic approach to diagnose why your derivatization of 4-oxononanoic acid might be incomplete. You can follow the steps to identify potential root causes.

Start Start: Incomplete Derivatization Analysis Analysis & Data Collection Start->Analysis P1 Preliminary Checks Analysis->P1 P2 Reaction Condition Checks Analysis->P2 P3 Analyte & Reagent Issues Analysis->P3 A1 Expired reagents or improper storage? P1->A1 Check B1 Incorrect reaction temperature, time, or moisture exposure? P2->B1 Check C1 Low analyte concentration, incorrect stoichiometry, or by-product inhibition? P3->C1 Check A2 Root Cause: Degraded Reagents A1->A2 Yes N1 Proceed to other checks A1->N1 No Action Implement Corrective Action A2->Action B2 Root Cause: Suboptimal Conditions B1->B2 Yes N2 Proceed to other checks B1->N2 No B2->Action C2 Root Cause: Reaction Stoichiometry/Equilibrium C1->C2 Yes N3 Root Cause: Complex/Unknown C1->N3 No C2->Action N3->Action

Key Experimental Protocols for Verification

To investigate the potential causes identified in the flowchart, you can use the following experimental protocols. These will help you collect the data needed to pinpoint the issue.

1. Verifying Reagent Quality and Purity of this compound

  • Objective: To confirm that the derivatization reagent is active and the this compound is pure and dry.
  • Procedure:
    • Test Reagent Activity: Perform a control derivatization reaction using a standard compound with a known functional group (e.g., a pure, dry sample of decanoic acid). If this control reaction also fails, the derivatization reagent is likely degraded [1].
    • Check Analyte Purity: Analyze the this compound starting material using Thin Layer Chromatography (TLC) or a similar technique to check for impurities or degradation.
    • Ensure Dry Conditions: Re-dry your analyte in a desiccator or under vacuum before use. Ensure that all solvents used are anhydrous grade, and consider using molecular sieves [1].

2. Systematic Optimization of Reaction Conditions

  • Objective: To methodically determine the optimal reaction time, temperature, and stoichiometry.
  • Procedure:
    • Design of Experiments (DOE): Instead of testing one factor at a time, use a statistical approach like DOE. This allows you to efficiently test multiple variables and their interactions [2].
    • Set Up Reactions: Set up a series of small-scale derivatization reactions where you vary key parameters. A suggested starting matrix is in the table below.
    • Analyze Results: After the reactions are complete, use your standard analytical method (e.g., GC) to quantify the yield of the derivatized product. The conditions with the highest yield represent the optimal parameters.

Experimental Design Matrix for Condition Optimization

The table below provides a template for designing your experiments to optimize the derivatization conditions. You will need to adjust the specific values based on your chosen reagent and typical starting points.

Experiment ID Parameter Varied Suggested Testing Range Control & Analysis
Time Series Reaction Time 15 min, 30 min, 60 min, 120 min Keep temperature and molar ratio constant. Analyze yield by GC.
Temperature Series Reaction Temperature 60°C, 80°C, 100°C Keep time and molar ratio constant. Analyze yield by GC.
Stoichiometry Series Molar Ratio (Acid:Reagent) 1:2, 1:5, 1:10 Keep time and temperature constant. Analyze yield by GC.

Analytical Techniques for Confirmation

Once you have performed the derivatization, these techniques are essential for confirming its success and quantifying the yield.

  • Gas Chromatography (GC) or GC/Mass Spectrometry (GC/MS): This is the core analytical method. Compare the chromatogram of your reaction mixture to that of underivatized this compound. A successful reaction will show a new peak (the derivative) with a different retention time, often shorter. The area of this peak can be used to quantify the yield [1]. GC/MS can further confirm the identity of the product based on its mass spectrum.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always used for routine checks, NMR is a powerful tool for definitive confirmation. You can compare the ^1H NMR spectrum of your product to the starting material. The successful derivatization of the carboxylic acid group will typically cause a shift in the proton signal of the alpha-methylene group (-CH2-COOH). For complex mixtures, newer statistical workflows can deconvolute NMR spectra to identify components [3].

Proactive Measures for Future Success

To minimize issues in future experiments, consider integrating these practices into your workflow.

  • Run Controls: Always include a positive control (a known, easy-to-derivatize compound) alongside your experiment. If the control works but your target compound does not, the problem is likely with your analyte or its specific conditions [4].
  • Maintain Detailed Records: Keep a meticulous lab notebook documenting all details: reagent lot numbers, weights, volumes, reaction times, temperatures, and any observed anomalies. This is invaluable for tracing the source of a problem [4].
  • Understand the Chemistry: this compound contains both a keto group and a carboxylic acid group. If you are only targeting the carboxylic acid for derivatization, the keto group typically does not interfere with common silylation or alkylation reactions. However, be aware that some reagents might react with both functional groups.

References

Overcoming interference in 4-oxononanoic acid GC-MS detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the common sources of interference in GC-MS? Interference typically arises from the sample matrix itself. Co-eluting compounds with similar mass-to-charge (m/z) ratios can be misidentified or can suppress/enhance the target analyte's signal. For organic acids, these are often other endogenous metabolites [1] [2].

  • Why is my analyte peak broad or tailing? This is often due to active sites in the GC system (liner, column) or inadequate derivatization. Organic acids are particularly prone to adsorption and poor chromatographic behavior if not properly derivatized [3] [1].

  • My signal is weaker than expected. How can I improve sensitivity? Ensure complete derivatization of the carboxylic acid group. Using analyte protectants and thorough system maintenance to reduce adsorption can significantly improve sensitivity [4]. Contamination from glassware introducing metal ions can also suppress signals [5].

Troubleshooting Guide

Here is a structured approach to diagnosing and resolving interference for 4-oxononanoic acid detection.

Problem Possible Causes Recommended Actions
Co-elution & Misidentification Inadequate chromatographic resolution; matrix interferents with similar fragments [2]. Improve GC method (slower gradient, different column); Use GC-MS/MS for superior selectivity [1] [4].
Poor Peak Shape Active sites in liner/column; Incomplete derivatization [1]. Re-derivatize (optimize time/temperature); Replace liner and trim column; Use analyte protectants [4].
Low/Inconsistent Recovery Loss during sample prep; Adsorption to active sites; Inefficient extraction [2]. Use appropriate internal standard; Evaluate different extraction solvents; Use inert sample vials and consumables [5].
High Background Noise Matrix co-extractives; Dirty ion source; Contaminated carrier gas or inlet. Improve sample cleanup; Perform routine MS maintenance; Use high-purity gases and solvents [4].

Detailed Experimental Protocols

Sample Preparation and Derivatization

Proper derivatization is critical for the volatile and stable analysis of organic acids like this compound.

  • Procedure: Based on methods for organic acid profiling [3]:
    • Extraction: Extract a suitable aliquot of your sample (e.g., 100 µL of plasma/urine or homogenized tissue) with an organic solvent like methanol or acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.
    • Derivatization: Transfer a known volume of extract to a GC vial and dry completely under a gentle stream of nitrogen gas. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or a similar silylation reagent with 1% TMCS (Trimethylchlorosilane) as a catalyst.
    • Reaction: Heat the mixture at 50-60°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives [3].
    • Analysis: Cool and inject directly into the GC-MS.
Method Optimization for Enhanced Specificity

Transitioning from single quadrupole GC-MS to tandem mass spectrometry (GC-MS/MS) is the most effective way to overcome interference.

  • Procedure: As applied in pesticide and PFAS analysis [2] [4]:
    • GC Conditions: Use a mid-polarity stationary phase column (e.g., 35% phenyl polysiloxane). Employ a temperature ramp optimized to separate this compound from known matrix components.
    • MS/MS Method Development:
      • Precursor Ion Selection: In full-scan mode, identify the primary precursor ion for derivatized this compound.
      • Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell and obtain a product ion spectrum.
      • MRM Transition: Select the most abundant and unique product ion to create a Multiple Reaction Monitoring (MRM) transition. Using an internal standard with a unique MRM transition is crucial for accurate quantification [2].
    • Specificity Check: Analyze a blank matrix sample to confirm the chosen MRM transition is free from interference.

The following diagram illustrates the logical workflow for troubleshooting interference issues, from initial detection to resolution.

Start Suspected Interference Step1 Check Chromatographic Separation Start->Step1 Step2 Verify with High-Resolution MS (if available) Step1->Step2 Co-elution found? Step4 Implement GC-MS/MS (MRM) Step1->Step4 Direct path for severe interference Step3 Optimize Sample Cleanup Step2->Step3 Interferent identified Step3->Step4 Interference persists End Interference Resolved Step4->End

Key Takeaways for this compound

  • Derivatization is Non-Negotiable: Ensure complete silylation of the carboxylic acid and keto group to improve volatility and peak shape.
  • Move Beyond GC-MS: For complex matrices, GC-MS/MS using a specific MRM transition is the gold standard for unequivocal identification and quantification, free from most interferences [1] [4].
  • Systematic Troubleshooting: Always change one parameter at a time and use a stable isotopically labeled internal standard for this compound to track recovery and matrix effects [5] [2].

References

Stability issues with 4-oxononanoic acid in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 4-Oxononanoic Acid

Property Value
CAS Number 6064-52-4 [1] [2] [3]
Molecular Formula C₉H₁₆O₃ [1] [2] [3]
Molecular Weight 172.22 g/mol [1] [2]
Boiling Point 298.2 ± 13.0 °C (at 760 mmHg) [1]
Flash Point 148.4 ± 16.3 °C [1]
Density 1.0 ± 0.1 g/cm³ [1]
Log P 1.63 [1]
Safety (H-Statements) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) [2]

Techniques for Investigating Stability

While direct protocols for this compound are unavailable, the following established techniques are highly relevant for studying the stability of such compounds. You can adapt these methods to develop your own experimental protocols.

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is ideal for separating and quantifying compounds in a mixture, making it excellent for detecting and measuring degradants in a main sample [4].

  • Principle: Uses a pump to force a liquid solvent (mobile phase) containing your sample through a column packed with solid particles (stationary phase). Separation occurs based on how strongly the different components in your sample interact with this packing material [5].
  • Application: You can inject a solution of this compound and monitor its main peak over time under various stress conditions. The appearance of new peaks indicates the formation of degradation products [4].
  • Detection: A common and sensitive method is a Photodiode Array (PDA) detector, which can scan for absorbance in the UV range, often at low wavelengths (e.g., 210 nm) for organic acids [4].
UV-Vis Spectroscopy

This technique measures how much light a sample absorbs. It's useful for tracking changes in concentration or the formation of chromophores over time [6].

  • Principle: A sample is exposed to a range of UV or visible light wavelengths. The amount of light absorbed at specific wavelengths is related to the sample's composition and concentration [6].
  • Application: You can track the absorbance of a this compound solution at a specific wavelength over time. A change in absorbance can signal degradation. For quantification, Beer-Lambert's Law is used, which relates absorbance to concentration [6].
  • Sample Handling: Since this compound may be analyzed in organic solvents, ensure you use quartz cuvettes, as plastic or glass can absorb UV light and interfere with readings [6].

The workflow below summarizes a logical approach to troubleshooting stability issues using these techniques.

Start Start: Suspected Stability Issue A1 Initial Solution Analysis (via UPLC/UHPLC) Start->A1 A2 Establish a 'Stable' Baseline Chromatogram and Spectrum A1->A2 B Subject Solution to Forced Degradation Studies A2->B C1 Thermal Stress (e.g., Elevated Temperature) B->C1 C2 Hydrolytic Stress (e.g., Acidic/Basic Conditions) B->C2 C3 Oxidative Stress (e.g., H₂O₂) B->C3 C4 Photolytic Stress (e.g., UV Light) B->C4 D Re-analyze Stressed Solution Compare to Baseline C1->D C2->D C3->D C4->D E Identify and (if possible) Characterize Degradation Products D->E F Develop Stable Formulation or Storage Conditions E->F

Suggested FAQs for Your Technical Center

Here are some hypothetical questions and answers that you could include, based on general principles and the information available.

  • Q1: What are the likely degradation pathways for this compound?

    • A: While specific studies are lacking, common pathways for similar keto-acids include hydrolysis of the carboxylic acid group, oxidation of the ketone moiety, and possible ring formation via internal reactions. Forced degradation studies are needed to confirm.
  • Q2: What is the recommended storage condition for this compound solutions?

    • A: The solid should be stored sealed in a dry environment at room temperature [2]. For solutions, it is best to determine stability empirically. General good practice includes storing solutions in opaque, tightly sealed containers under inert atmosphere (e.g., nitrogen) and at low temperatures (e.g., -20°C), especially for long-term storage.
  • Q3: Which analytical technique is best for monitoring its stability?

    • A: A combination of UPLC (for separating and quantifying degradants) and UV-Vis spectroscopy (for quick concentration checks and stability indicating parameter tracking) is highly effective [6] [4].
  • Q4: Are there any known safety concerns?

    • A: Yes. The safety data indicates it is harmful if swallowed, in contact with skin, or inhaled. Always consult the full Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling [2] [3].

References

Method validation parameters for 4-oxononanoic acid quantification

Author: Smolecule Technical Support Team. Date: February 2026

Method Selection & Development

Since 4-oxononanoic acid contains both a keto and a carboxylic acid group, common analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable, with GC-MS being particularly effective for volatile compound analysis [1].

A primary challenge is the lack of a commercial standard with certified purity [2]. The Linear Calibration using Two Reference Substances (LCTRS) method can be a cost-effective and reproducible solution for HPLC, reducing the need for multiple expensive standards [3].

Start Start: Method Development Step1 Select Analytical Technique (GC-MS or HPLC) Start->Step1 Step2 Source/Purify Analytic Standard (Acquire this compound) Step1->Step2 Step3 Establish Chromatographic Conditions (Mobile phase, column, gradient) Step2->Step3 Step4 Prepare Calibration Standards Step3->Step4 Step5 Run Analysis and Collect Data Step4->Step5 Step6 Perform Method Validation Step5->Step6

Core Validation Parameters & Protocols

Method validation confirms your analytical procedure is suitable for its intended use. The table below outlines key parameters to evaluate [4].

Validation Parameter Definition & Purpose Recommended Experimental Protocol Acceptance Criteria (Example)
Specificity Ability to accurately measure the analyte despite interfering components. Analyze a blank sample and a sample spiked with this compound. Check for baseline separation and no co-eluting peaks. Chromatogram shows no interference at the same retention time as this compound.
Linearity & Calibration Curve Relationship between instrument response and analyte concentration across a specified range. Prepare ≥5 standard solutions at different concentrations. Plot peak area/height vs. concentration and perform linear regression [5] [4]. R² (Coefficient of determination) > 0.999 [4].
Limit of Detection (LOD) The lowest concentration that can be detected. LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [4]. Signal-to-noise ratio (S/N) ≈ 3:1.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. LOQ = 10 × (Standard Deviation of Response / Slope of the Calibration Curve) [4]. Signal-to-noise ratio (S/N) ≈ 10:1.
Accuracy (% Recovery) Closeness of the measured value to the true value. Spike a known amount of standard into a sample matrix and analyze. Calculate % Recovery = (Measured Concentration / Spiked Concentration) × 100. Recovery of 98-102% [4].
Precision (Repeatability) Closeness of agreement between a series of measurements under the same conditions. Analyze multiple preparations (n≥6) of the same sample. Calculate the %RSD (Relative Standard Deviation). %RSD ≤ 2.0% [4].

Troubleshooting Common HPLC Issues

Many reproducibility issues stem from column variability. The LCTRS method improves robustness by establishing a linear relationship between retention times on your system and a standardized retention time (StR) [3].

StR Standard Retention Time (StR) (Average tR across multiple columns) LinearRelation Linear Relationship: tR(MySystem) = a × StR + b StR->LinearRelation MySystem Your HPLC System (Single column) MySystem->LinearRelation Output Output: Accurate Predicted tR for Your System LinearRelation->Output Input Input: StR Value Input->LinearRelation

Procedure for Implementing LCTRS:

  • Select Two Reference Substances: Choose two well-resolved and stable compounds in your sample, different from your analyte.
  • Establish Standard Retention Time (StR): If possible, run your method on several different C18 columns and calculate the average retention time (StR) for each reference compound [3].
  • Create Calibration Model: On your specific HPLC system, run the two reference substances and measure their retention times. Perform a two-point linear calibration to establish the relationship tR(MySystem) = a × StR + b [3].
  • Predict Analyte Retention Time: Use this linear equation to predict the retention time of this compound on your system, using its pre-established StR.

Frequently Asked Questions

  • Q1: Why is my retention time for this compound shifting between runs or columns?

    • A: Retention time shifts are common due to differences between HPLC columns, even of the same type [3]. Using the LCTRS method can correct for these variations and improve reproducibility across different laboratories and equipment.
  • Q2: The commercial this compound standard has no Certificate of Analysis (CoA). How can I ensure accuracy?

    • A: This is a known limitation [2]. To ensure accuracy, you must fully characterize the standard in-house. Techniques like NMR or high-resolution MS can confirm identity, while a purity check using a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) in HPLC can help establish accurate concentration for your calibration standards.
  • Q3: My calibration curve has a low R² value. What should I check?

    • A: A low R² indicates poor linearity. First, verify the accuracy of your serial dilutions. Ensure your standards cover an appropriate concentration range—neither too narrow nor too wide. Also, check for detector saturation at the highest concentrations and confirm the stability of your standard solutions throughout the analysis [5].

References

Comparison of 4-oxononanoic acid with other oxo fatty acids

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles of Selected Oxo Fatty Acids

The table below summarizes key information for several oxo fatty acids based on the search results.

Fatty Acid Name Carbon Chain Oxo Group Position Key Characteristics / Context
4-Oxononanoic Acid [1] [2] C9 4 A terminal product from lipid peroxidation; an endogenous ligand for the LOX-1 receptor [1].
3-Oxo-pentadecanoic Acid [3] C15 3 Classified as a long-chain, beta-keto acid; interactions with E. coli proteins noted [3].
10-Oxostearic Acid [4] C18 10 A saturated oxo fatty acid; protons α to the oxo group resonate at 2.27-2.38 and 1.54-1.58 ppm (¹H NMR) [4].
9-Oxo-(10E,12Z)-octadecadienoic Acid [4] C18 9 An unsaturated compound with conjugated double bonds; double bond signals observed between 5.9 and 7.43 ppm (¹H NMR) [4].
12-Oxo-10(E)-octadecenoate [4] C18 12 A monounsaturated oxo fatty ester; olefinic protons at 6.04 and 6.8 ppm (¹H NMR) [4].

Experimental Context for this compound

The most detailed experimental data from your search pertains to the biological role and detection of this compound, specifically as part of the lysine adduct Nϵ-(4-oxononanoyl)lysine (ONL) [1].

  • Experimental Workflow: The research involved generating ONL in vitro through the oxidative modification of Low-Density Lipoprotein (LDL), raising a monoclonal antibody (mAb 9K3) against it, and then using this antibody to detect its presence in vivo in mouse atherosclerotic lesions [1].
  • Detection and Quantification: A highly sensitive method using liquid chromatography with on-line electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) was established to confirm the formation of ONL during lipid peroxidation in both lab and living systems [1].
  • Key Biological Findings: The study demonstrated that the ONL-coupled protein is recognized and taken up by cells via the scavenger receptor LOX-1. This uptake significantly induced the expression of atherogenesis-related genes like monocyte chemoattractant protein-1 and tumor necrosis factor-α in a LOX-1-dependent manner [1].

The diagram below illustrates this experimental workflow and key findings.

LDL Low-Density Lipoprotein (LDL) OxLDL Oxidatively Modified LDL (OxLDL) LDL->OxLDL Oxidative Stress ONL ONL Adduct Formed OxLDL->ONL Antibody mAb 9K3 Development ONL->Antibody Detection Immunohistochemistry & LC-ESI-MS/MS Antibody->Detection InVivo Detection in Atherosclerotic Lesions Detection->InVivo LOX1 Recognition by LOX-1 Receptor InVivo->LOX1 Genes Induction of Pro-inflammatory Genes LOX1->Genes

References

Validation of SIDA method for 4-oxononanoic acid quantification

Author: Smolecule Technical Support Team. Date: February 2026

Context of 4-Oxononanoic Acid

This compound is a recognized precursor to γ-Nonalactone, an aroma compound associated with coconut and stone fruit descriptors in wine [1]. A key study used deuterium-labelling to demonstrate that supplementing with this compound resulted in the production of γ-Nonalactone in Merlot and Cabernet-Sauvignon wines [1]. The diagram below illustrates this relationship and the general principle of how a Stable Isotope Dilution Assay (SIDA) works for accurate quantification.

G Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound  Lipoxygenation γ-Nonalactone γ-Nonalactone This compound->γ-Nonalactone  Conversion Isotopically Labelled\nAnalogue Isotopically Labelled Analogue Sample Preparation\n& SPE Sample Preparation & SPE Isotopically Labelled\nAnalogue->Sample Preparation\n& SPE  Add to Sample GC-MS Analysis GC-MS Analysis Sample Preparation\n& SPE->GC-MS Analysis  Extract & Purify Accurate Quantification Accurate Quantification GC-MS Analysis->Accurate Quantification  Compare Signals

Proposed Framework for a SIDA Method

While specific protocols for this compound are not available in the search results, the following framework outlines the critical steps for developing and validating a SIDA method based on general analytical principles and the context found [1].

Core Components of SIDA-SPE-GC-MS:

  • Stable Isotope Dilution Assay (SIDA): An isotopically labelled form of this compound (e.g., ²H²³C-4-oxononanoic acid) would be synthesized or sourced. This labelled standard is added to the sample at the beginning of sample preparation. It acts as an internal standard, correcting for losses during extraction and matrix effects during analysis [1].
  • Solid Phase Extraction (SPE): This step is used to clean up the sample and pre-concentrate the analyte. The specific cartridges (e.g., C18, mixed-mode) and elution solvents would need to be optimized for this compound to ensure high recovery.
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the compounds, and MS detects them. The method would target specific ions for both the natural this compound and its heavier labelled analogue. The ratio of their signal intensities is used for precise quantification.

Key Validation Parameters to Compare: A comparison guide should objectively evaluate the SIDA method against alternatives by presenting experimental data for these parameters:

Validation Parameter SIDA-SPE-GC-MS (Expected Performance) Alternative Methods (e.g., GC-MS without SIDA)
Accuracy High (corrected by the isotopic standard) Variable (susceptible to matrix effects)
Precision High (Repeatability and Reproducibility) Lower
Linearity & Range Wide dynamic range with good R² value May be narrower
Limit of Detection (LOD) Expected to be very low Likely higher
Limit of Quantification (LOQ) Expected to be very low Likely higher
Recovery Consistently high and reproducible May vary significantly
Selectivity/Specificity High (based on MS/MS fragmentation) Moderate (based on retention time)

References

4-Oxononanoic acid enantioselectivity in biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Enantioselective Biotransformation

The key findings from recent research on the biotransformation of 4-oxononanoic acid by yeast during alcoholic fermentation are summarized in the table below.

Aspect Experimental Findings
Precursor Identified This compound was identified in Merlot and Cabernet Sauvignon grape musts [1] [2].
Concentration in Must Ranged from trace amounts to over 60 µg/L [1] [2].
Biotransformation Agent Saccharomyces cerevisiae (yeast) during alcoholic fermentation [1].
Product Formed γ-Nonalactone (a lactone with cooked fruit aroma) [1] [2].
Enantioselectivity The biotransformation is (R)-enantioselective [1].

| Enantiomer Ratio (Grape/Wine) | Average R/S ratio in grape: 94:6 Average R/S ratio in wine: 65:35 [1]. | | Sensory Impact | Detection Threshold: (R)-enantiomer: 66 µg/L; (S)-enantiomer: 35 µg/L [1]. |

Detailed Experimental Protocols

The following methodologies were used to obtain the data presented above.

  • Identification and Quantification of Precursor:

    • Extraction: Must samples were extracted using dichloromethane [1].
    • Analysis: The extract was analyzed using Gas Chromatography coupled to negative chemical ionization Mass Spectrometry (GC-NCI-MS) to identify and quantify this compound [1].
  • Demonstrating the Biotransformation:

    • Labeled Tracer Experiment: Researchers synthesized a stable isotope-labeled precursor, d6-4-oxononanoic acid, and added it to samples for fermentation [1].
    • Product Tracking: The formation of d6-γ-nonalactone was tracked, confirming that the lactone was produced from the specific precursor added. A positive correlation was found between the amount of added d6-precursor and the d6-lactone formed [1] [2].
  • Assessing Enantioselectivity and Sensory Impact:

    • Enantiomer Separation & Analysis: Advanced chiral chromatography techniques were used to separate and measure the (R) and (S) enantiomers of γ-nonalactone in grape and wine samples [1].
    • Sensory Evaluation: The detection thresholds for each enantiomer were determined through sensory analysis, revealing that the (S)-enantiomer has a more potent aroma (lower detection threshold) than the (R)-enantiomer [1].

The experimental workflow for these protocols can be visualized as follows:

Must_Sample Grape Must Sample Extraction Dichloromethane Extraction Must_Sample->Extraction Precursor_QA Precursor Identification & Quantification (GC-NCI-MS) Extraction->Precursor_QA Fermentation Alcoholic Fermentation with Saccharomyces cerevisiae Precursor_QA->Fermentation Biotransformation Biotransformation Occurs Fermentation->Biotransformation Product_QA Lactone & Enantiomer Analysis (Chiral GC-MS) Biotransformation->Product_QA Sensory Sensory Analysis (Detection Threshold) Product_QA->Sensory

References

Comparing synthetic routes for 4-oxononanoic acid production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Oxononanoic Acid

The table below summarizes the basic identifiers and physicochemical properties of this compound from the search results.

Property Value / Description
CAS Number 6064-52-4 [1] [2]
Molecular Formula C9H16O3 [3] [1] [2]
Molecular Weight 172.22 g/mol [1] [2]
IUPAC Name This compound [1]
Synonym 4-ketononanoic acid [2]
Density 1.02 g/cm³ [1]
Boiling Point 298.2 °C at 760 mmHg [1] [2]
Flash Point 148.4 °C [1] [2]

A Documented Synthetic Route

One specific synthetic route for this compound is described in a 2011 research paper [4]. The provided flowchart below visualizes this two-step experimental protocol.

G Synthetic Route to this compound from 2-Pentylfuran Start Start: 2-Pentylfuran Step1 Step 1: Oxidative Ring Opening Reagents: N-Bromosuccinimide (NBS), Pyridine Solvent System: THF/Acetone/Water (5:4:2) Conditions: 1h at 0°C, then 1h at RT Start->Step1 Intermediate Crude ONE Product Step1->Intermediate Step2 Step 2: Purification Method: Silica Gel Column Chromatography Eluent: n-Hexane/Ethyl Acetate (3:1) Intermediate->Step2 Final Final Product: 4-Oxo-2(E)-nonenal (ONE) Step2->Final Note Note: this compound is synthesized from the ONE product in a separate step. Final->Note

Detailed Experimental Protocol [4]

The synthesis begins with the production of its precursor, 4-Oxo-2(E)-nonenal (ONE), from 2-pentylfuran.

  • Step 1: Oxidative Ring Opening of 2-Pentylfuran

    • Reagents: N-Bromosuccinimide (NBS), Pyridine.
    • Solvent System: A mixture of Tetrahydrofuran (THF), Acetone, and Water in a 5:4:2 ratio.
    • Procedure:
      • Add NBS and pyridine sequentially to a solution of 2-pentylfuran in the solvent system.
      • Stir the reaction mixture for 1 hour in an ice bath.
      • Subsequently, stir for another hour at room temperature.
    • Work-up: Remove the solvent using rotary evaporation.
  • Step 2: Purification of ONE

    • Method: The crude product is purified using silica gel column chromatography.
    • Eluent: A 3:1 mixture of n-Hexane and Ethyl Acetate.
  • Synthesis of this compound from ONE While the search results confirm that this compound is synthesized from ONE, the specific experimental details for this final oxidation or rearrangement step are not provided in the available excerpts [4].

Biological Significance & Research Context

Understanding the biological context of this compound can be crucial for drug development research.

  • Role in Lipid Peroxidation: this compound is described in the context of forming a lysine adduct called Nϵ-(4-oxononanoyl)lysine (ONL). This adduct is generated when its highly reactive aldehyde precursor, 4-Oxo-2(E)-nonenal (ONE), modifies proteins [4].
  • Relevance to Disease Pathways: ONL has been identified in atherosclerotic lesions and is considered a potential endogenous ligand for the scavenger receptor LOX-1. Its formation can induce the expression of pro-inflammatory genes, such as monocyte chemoattractant protein-1 and tumor necrosis factor-α, linking it to the pathogenesis of atherosclerosis [4].

References

Method comparison LC-MS vs GC-MS for 4-oxononanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Technology Comparison at a Glance

The core differences between LC-MS and GC-MS that influence method selection are summarized in the table below.

Feature LC-MS (Liquid Chromatography-Mass Spectrometry) GC-MS (Gas Chromatography-Mass Spectrometry)
Mobile Phase Liquid (e.g., methanol, water with buffers) [1] [2] Inert gas (e.g., helium) [1] [2]
Separation Principle Polarity (hydrophilic/hydrophobic interactions with solid phase) [2] Volatility and polarity (with temperature-controlled oven) [2]
Typical Ion Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) [2] Electron Impact (EI) [2]
Ionization Process Soft ionization; often produces intact molecular ions like [M+H]⁺ or [M-H]⁻ [2] Hard ionization; typically produces fragment ions [2]
Sample Preparation Minimal; often protein precipitation or dilution. Can use SPE for complex matrices [3] Extensive; often requires derivatization to increase volatility and thermal stability [3]
Analysis Duration Shorter run times [3] Longer run times due to oven programming and sample prep [3]
Analyte Suitability Broad range; ideal for non-volatile, thermally labile, and high molecular weight compounds [3] [2] Narrower range; ideal for volatile, thermally stable, and low to medium molecular weight compounds [2]

Generalized Experimental Protocols

The following workflows, derived from methods used for similar compounds, can be adapted for 4-oxononanoic acid.

cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis start Sample (e.g., Plasma, Urine) lcms LC-MS Workflow start->lcms gcms GC-MS Workflow start->gcms lc1 1. Internal Standard Addition (e.g., deuterated analog) lc2 2. Simple Protein Precipitation or Liquid-Liquid Extraction lc1->lc2 lc3 3. LC Separation (Reverse-phase C18 column, gradient elution) lc2->lc3 lc4 4. ESI-MS/MS Detection (MRM mode for quantification) lc3->lc4 gc1 1. Internal Standard Addition (e.g., deuterated analog) gc2 2. Hydrolysis & Complex Derivatization (e.g., with MTBSTFA) gc1->gc2 gc3 3. GC Separation (Inert gas mobile phase, temperature programming) gc2->gc3 gc4 4. EI-MS Detection (Full scan or SIM mode) gc3->gc4

Detailed Protocol Steps

Protocol 1: LC-MS/MS Analysis (Based on Oxidized Fatty Acid Methods) [4] This method is highly suitable for sensitive and specific quantification of this compound in complex biological matrices.

  • 1. Sample Preparation: Add a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to the sample (e.g., plasma, tissue homogenate) to correct for losses during preparation and matrix effects [4].
  • 2. Hydrolysis & Extraction:
    • Base Hydrolysis: Subject the sample to base hydrolysis (e.g., with NaOH) at an elevated temperature to release protein-bound oxidized fatty acids [4].
    • Liquid-Liquid Extraction: Extract the analytes using a hexane-isopropanol mixture. This combination forms a homogenous solution for efficient extraction, and the lighter-than-water organic layer is easily recovered [4].
  • 3. LC Separation:
    • Column: Use a reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm) [4].
    • Mobile Phase: Employ a gradient of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) for optimal separation of acidic compounds [4].
  • 4. MS Detection:
    • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is efficient for acidic analytes [4].
    • Quantification: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of the analyte and a characteristic product ion, providing high specificity and sensitivity even with complex backgrounds [4].

Protocol 2: GC-MS Analysis (Based on General Metabolomics and Flavor Compound Methods) [3] [2] [5] This method is applicable if this compound is volatile or can be made volatile through derivatization.

  • 1. Sample Preparation: Add an appropriate internal standard (e.g., a deuterated analog or vanillin-D3 for related compounds) [5].
  • 2. Derivatization: This is a critical step for GC-MS.
    • Derivatization Agent: Use a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens (e.g., in -COOH and -OH groups) with inert, silyl groups. This enhances volatility and thermal stability [3].
    • Process: Incubate the dried extract with the derivatization reagent at an elevated temperature (e.g., 20 min at 65°C) [3].
  • 3. GC Separation:
    • Column: Use a non-polar or mid-polar capillary column (e.g., HP-5MS, 30m x 250µm) [3] [5].
    • Carrier Gas: Helium.
    • Oven Program: Employ a temperature gradient (e.g., start at 80°C, ramp to 280°C) to separate compounds based on their volatility [5].
  • 4. MS Detection:
    • Ionization: Use Electron Impact (EI) ionization at 70 eV, which generates reproducible fragment ion patterns [2] [5].
    • Identification & Quantification: Operate in full scan mode (e.g., m/z 50-500) for untargeted discovery and library matching against the NIST database. For targeted analysis, use Selected Ion Monitoring (SIM) for better sensitivity [5].

Comparative Method Performance

The table below summarizes the expected performance characteristics for both methods, based on data from analyses of similar compounds.

Performance Metric LC-MS/MS (Expected Performance) GC-MS (Expected Performance)
Sensitivity High (mol range: 10⁻¹⁵) [2] High (mol range: 10⁻¹²) [2]
Accuracy Excellent (e.g., 88.5–102.2% recovery with ISTD) [5] Excellent (e.g., 99.7–107.3% accuracy) [3]
Precision Good to Excellent (RSD: 2.6–10.5%) [5] Excellent (CV <9%) [3]
Analyte Specificity Very High (via MRM transitions) [4] High (via retention time and fragment ions) [5]
Key Advantage Minimal sample prep; superior for labile compounds; high specificity with MRM [3] [4] Robust compound identification with extensive EI libraries [2] [6]
Key Limitation Matrix effects can suppress/enhance ionization (requires ISTD correction) [3] [4] Often requires extensive derivatization; not suitable for non-volatile analytes [3] [2]

Key Application Notes and Recommendations

  • Analyte Suitability: this compound is a medium-chain fatty acid with a carbonyl group [7]. LC-MS is likely the more straightforward choice as it avoids potential derivatization challenges. GC-MS may be applicable if a reliable derivatization method is developed.
  • Method Selection Workflow: For high-throughput, targeted quantification of this compound in biological samples, LC-MS/MS is the recommended method due to its sensitivity, minimal sample preparation, and ability to handle complex, non-volatile mixtures [3] [4]. If your goal is untargeted profiling or you require the high confidence in compound identity provided by reproducible, library-matchable fragment spectra, GC-MS is a powerful alternative, provided the analyte can be properly derivatized [2] [6].
  • Addressing Limitations: For LC-MS, the use of a stable isotope-labeled internal standard is essential to correct for matrix effects and ensure quantitative accuracy [3] [4]. For GC-MS, the derivatization process must be optimized for efficiency and reproducibility to avoid introducing quantitative errors [3].

References

4-Oxononanoic acid biomarker potential in metabolic studies

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Roles and Quantitative Data

The table below summarizes the key experimental findings and contexts in which 4-oxononanoic acid has been studied.

Biological Context / Association Experimental Model / Sample Key Finding / Role of this compound Detection Method
Atherosclerosis & Lipid Peroxidation [1] In vitro (LDL), in vivo (mouse model), cell cultures (THP-1, CHO). Forms Nϵ-(4-oxononanoyl)lysine (ONL) adduct on proteins. ONL is a ligand for LOX-1 receptor, inducing inflammatory gene expression (MCP-1, TNF-α). Liquid Chromatography with on-line Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [1]
Cystic Fibrosis (CF) Breath Analysis [2] Human breath from children with CF vs. healthy controls. Identified as one of the 49 discriminatory exhaled compounds that distinguish children with CF from healthy controls. On-line Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) [2]
General Chemical Identity [3] Chemical database. A medium-chain fatty acid containing an aldehyde functional group. Predicted GC-MS and LC-MS/MS spectra available [3]

Detailed Experimental Protocols

To ensure your research is reproducible, here are the detailed methodologies from the key studies.

  • Sample Preparation for LOX-1 Study: To generate ONL-modified proteins for biological activity tests, Bovine Serum Albumin (BSA) was conjugated with this compound. The reaction used this compound N-hydroxysulfosuccinimide ester (synthesized from this compound, N-hydroxysulfosuccinimide sodium salt, and dicyclohexylcarbodiimide in dry N,N-dimethylformamide) and BSA in sodium phosphate buffer. The mixture was vortexed for 4 hours and then dialyzed [1].
  • LC-ESI-MS/MS Analysis for ONL Quantification: A highly sensitive method was established for the specific detection and quantification of the ONL adduct in vitro and in vivo. The methodology involved liquid chromatography coupled to tandem mass spectrometry with an electrospray ionization source, though specific chromatographic conditions were not detailed in the provided excerpt [1].
  • On-line Breath Analysis for CF: Breath from children with CF and healthy controls was analyzed in real-time. The methodology is visualized in the workflow below [2].
    • Breath Sampling: Exhaled breath was introduced directly into the mass spectrometer.
    • Ionization & Mass Analysis: A Secondary Electrospray Ionization (SESI) source was coupled to a High-Resolution Mass Spectrometer (HRMS).
    • Data Acquisition: The analysis included a full MS1 scan (m/z 50–500) followed by MS2 scans of target masses for compound identification.
    • Compound Identification Workflow: MS2 spectra were matched against databases (KEGG, HMDB) using SIRIUS software, and results were integrated with literature comparisons [2].

Visualizing the Workflow and Pathway

The comprehensive workflow for breath analysis and identification of biomarkers like this compound in Cystic Fibrosis research can be visualized as follows:

cluster_sample Sample Collection & Data Acquisition cluster_process Data Processing & Compound Identification cluster_result Result BreathSample Exhaled Breath Collection MS1 MS1 Full Scan BreathSample->MS1 TargetSelection Target m/z Selection MS1->TargetSelection MS2 MS2 Fragmentation Scan TargetSelection->MS2 DataConvert Data Conversion (mzXML, mgf) MS2->DataConvert SIRIUS SIRIUS Analysis (Formula & Structure) DataConvert->SIRIUS LitCompare Literature & Database Comparison SIRIUS->LitCompare FinalAnnotation Putative Compound Annotation LitCompare->FinalAnnotation Biomarker Identified Biomarker (this compound) FinalAnnotation->Biomarker

The role of this compound in lipid peroxidation and inflammation, particularly in the context of atherosclerosis, is a key pathway:

PUFA ω-6 Polyunsaturated Fatty Acids (e.g., Linoleic, Arachidonic Acid) LPO Lipid Peroxidation PUFA->LPO OxStress Oxidative Stress OxStress->LPO ONE Formation of 4-Oxo-2(E)-nonenal (ONE) LPO->ONE ProteinMod ONE reacts with Lysine residues on proteins ONE->ProteinMod ONL Formation of Nϵ-(4-oxononanoyl)lysine (ONL) ProteinMod->ONL LOX1 Recognition by LOX-1 Scavenger Receptor ONL->LOX1 Inflammation Induction of Inflammatory Gene Expression (MCP-1, TNF-α) LOX1->Inflammation Pathogenesis Contribution to Disease Pathogenesis (e.g., Atherosclerosis) Inflammation->Pathogenesis

Interpretation and Research Application

The data indicates that this compound is more than a simple marker of oxidative stress; its derivative ONL is a biologically active molecule that can drive inflammation in atherosclerosis [1]. Its detection in breath also highlights its potential as a non-invasive biomarker for CF lung inflammation [2].

When incorporating this biomarker into your research:

  • For LC-MS/MS assays, focus on detecting the ONL adduct for high biological relevance in cardiovascular or metabolic studies. The protocol from [1] provides a solid foundation.
  • For breath analysis or untargeted metabolomics, the SESI-HRMS workflow [2] is a powerful model for discovering and validating volatile biomarkers.

References

Cross-validation of 4-oxononanoic acid analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Precursor Verification

The following table details the key methodology used in a 2022 study to confirm 4-oxononanoic acid as a precursor to γ-nonalactone in wine [1].

Aspect Description
Objective To verify if this compound is a direct precursor to γ-nonalactone during fermentation [1].
Experimental Method Stable Isotope Labelling and Fermentation Model [1].
Core Procedure Grape must was spiked with ²H-labelled this compound prior to fermentation [1].
Analysis Technique The resulting wine was analyzed using Gas Chromatography–Mass Spectrometry (GC–MS) [1].
Key Finding The analysis confirmed the presence of ²H-labelled γ-nonalactone, proving this compound is a precursor [1].
Implied Pathway The proposed mechanism is the reduction of the ketone group in this compound to form 4-hydroxynonanoic acid, which then undergoes lactonization under acidic conditions [1].

Quantitative Method for γ-Nonalactone Analysis

Although the precursor study itself does not provide a full validation of the method for this compound, the same research group developed a robust quantitative method for its derivative, γ-nonalactone. This method showcases the advanced techniques applicable to this chemical pathway [1].

Parameter Result / Description
Analyte γ-Nonalactone [1].
Internal Standard Novel ²H₂¹³C₂-γ-nonalactone (synthesized via Wittig olefination and deuterogenation) [1].
Sample Preparation Solid-Phase Extraction (SPE) [1].
Analysis Instrument Gas Chromatography–Mass Spectrometry (GC–MS) [1].
Linear Range 0 to 100 µg L⁻¹ [1].
Linearity (R²) > 0.99 [1].
Reproducibility 0.72% [1].
Repeatability 0.38% [1].

Visualized Experimental Workflow

The following diagram, created with Graphviz per your specifications, outlines the experimental workflow for the verification of this compound as a precursor.

G Start Start: Grape Must Spike Spike with ²H-Labelled Precursor Start->Spike Ferment Fermentation Spike->Ferment Analyze Sample Analysis (GC-MS) Ferment->Analyze Detect Detect ²H-Labelled γ-Nonalactone Analyze->Detect Confirm Confirm Precursor Relationship Detect->Confirm

Experimental Workflow for Precursor Verification [1]

This diagram illustrates the key steps: starting with grape must, spiking it with a labelled version of the precursor, fermentation, and analysis leading to confirmation.

Biosynthetic Pathway of γ-Nonalactone

The research also indicates that the biogenesis of this compound itself is not fully understood. The diagram below synthesizes the known and hypothesized pathways from linoleic acid to γ-nonalactone as mentioned in the literature [1].

G LinoleicAcid Linoleic Acid HODE 9-HODE / 13-HODE LinoleicAcid->HODE Lipoxygenation (Hypothesized) PutativePath Putative Pathway (Unclarified Steps) HODE->PutativePath OxoAcid This compound PutativePath->OxoAcid HydroxyAcid 4-Hydroxynonanoic Acid OxoAcid->HydroxyAcid Reduction Nonalactone γ-Nonalactone HydroxyAcid->Nonalactone Lactonization (Acidic Conditions)

Proposed Biosynthetic Pathway for γ-Nonalactone [1]

This pathway shows the confirmed step from this compound to γ-nonalactone, while also highlighting that its formation from lipoxygenation products (9/13-HODE) remains a hypothesis with unclarified steps [1].

References

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UNII

2P2N5565DE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6064-52-4

Wikipedia

4-oxononanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 08-15-2023

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